Zeniplatin
Description
structure given in first source
Properties
CAS No. |
111490-36-9 |
|---|---|
Molecular Formula |
C11H18N2O6Pt |
Molecular Weight |
469.35 g/mol |
IUPAC Name |
[2-(azanidylmethyl)-3-hydroxy-2-(hydroxymethyl)propyl]azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C6H8O4.C5H12N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);6-9H,1-4H2;/q;-2;+4/p-2 |
InChI Key |
QPWBZVAOCWJTFK-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].C(C(C[NH-])(CO)CO)[NH-].[Pt+4] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zeniplatin; Zeniplatinum. |
Origin of Product |
United States |
Foundational & Exploratory
Zeniplatin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
Disclaimer: Direct, in-depth preclinical studies detailing the specific molecular mechanism of action for Zeniplatin are not extensively available in the public domain. This guide is therefore constructed based on the well-established mechanisms of other platinum-based chemotherapeutic agents, such as cisplatin and carboplatin, to which this compound is structurally and functionally analogous. The experimental protocols, data tables, and signaling pathways described herein represent the standard methodologies and expected outcomes for a platinum-based DNA alkylating agent.
Core Mechanism of Action
This compound, as a platinum-based antineoplastic agent, is presumed to exert its cytotoxic effects on cancer cells through a multi-step process that culminates in the induction of apoptosis. The core mechanism revolves around its ability to form adducts with cellular DNA, leading to the disruption of normal cellular processes and the activation of cell death pathways.
Cellular Uptake and Aquation
This compound enters the cell, where the low intracellular chloride concentration facilitates the hydrolysis of its ligands. This process, known as aquation, results in a positively charged, aquated platinum complex. This activated form of the drug is highly reactive and readily interacts with nucleophilic sites on intracellular macromolecules, most notably DNA.
DNA Adduct Formation
The primary target of activated this compound is nuclear DNA. It forms covalent bonds, or adducts, with the N7 position of purine bases, primarily guanine and to a lesser extent, adenine. The main types of DNA adducts formed are:
-
1,2-intrastrand crosslinks: These are the most common type of adduct, where the platinum complex binds to two adjacent guanine bases on the same DNA strand.
-
1,3-intrastrand crosslinks: In this configuration, the platinum agent links two guanine bases separated by an intervening nucleotide.
-
Interstrand crosslinks: These adducts form between guanine bases on opposite DNA strands.
-
Monofunctional adducts: A single platinum-DNA bond is formed.
These DNA adducts introduce significant distortions in the DNA double helix, which in turn interfere with critical cellular processes such as DNA replication and transcription. This disruption of DNA integrity is a key trigger for the subsequent cellular responses.
Cellular Responses to this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a cascade of cellular events, primarily cell cycle arrest and apoptosis.
Upon detection of DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. Platinum drug-induced DNA damage typically leads to arrest in the G2 phase of the cell cycle. This arrest prevents cells with damaged DNA from entering mitosis.
If the DNA damage is too extensive to be repaired, the cell is programmed to undergo apoptosis, or programmed cell death. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by platinum drugs. The intrinsic pathway is generally considered the major contributor to cell death induced by DNA-damaging agents. This involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3 and -7), ultimately leading to the execution of apoptosis.
Quantitative Data
The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for other platinum-based drugs in preclinical studies.
Table 1: Illustrative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.2 |
| HeLa | Cervical Carcinoma | 48 | 5.7 |
| HCT116 | Colon Carcinoma | 48 | 12.1 |
Table 2: Illustrative Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 55 | 25 | 20 |
| This compound (IC50) | 30 | 15 | 55 |
Table 3: Illustrative Induction of Apoptosis by this compound
| Treatment | % of Apoptotic Cells (Annexin V Positive) |
| Control (Untreated) | 5 |
| This compound (IC50, 24 hrs) | 45 |
| This compound (IC50, 48 hrs) | 65 |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of platinum-based drugs like this compound.
Protocol for Analysis of DNA Adducts by HPLC-MS/MS
This protocol is adapted from methods used for cisplatin adduct detection.[1][2]
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with this compound at various concentrations and time points. Harvest cells and isolate genomic DNA using a commercial DNA extraction kit.
-
DNA Digestion: Digest the isolated DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
HPLC Separation: Separate the resulting nucleosides and DNA adducts using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS/MS) Detection: Couple the HPLC to a tandem mass spectrometer (MS/MS). Use multiple reaction monitoring (MRM) to specifically detect and quantify the this compound-DNA adducts based on their specific mass-to-charge ratios and fragmentation patterns.
-
Quantification: Generate a standard curve using synthesized this compound-DNA adduct standards to quantify the levels of adducts in the experimental samples.
Protocol for Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This is a standard protocol for analyzing cell cycle distribution.[3][4]
-
Cell Preparation: Culture and treat cells with this compound as described above. Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes to fix and permeabilize the cells.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Use cell cycle analysis software to quantify the percentage of cells in each phase.
Protocol for Apoptosis Detection via Caspase-3/7 Activity Assay
This protocol outlines the use of a luminescent caspase activity assay.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with this compound at the desired concentrations. Include untreated cells as a negative control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate.
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. The reagent lyses the cells and allows the activated caspase-3 and -7 to cleave the substrate, producing a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The intensity of the luminescent signal is proportional to the amount of caspase-3/7 activity, and thus, the level of apoptosis.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.
Caption: Inferred signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for cell cycle analysis.
Caption: Logical flow of this compound's anticancer effect.
References
- 1. Determination of cisplatin 1,2-intrastrand guanine-guanine DNA adducts in human leukocytes by high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of DNA adducts in cells exposed to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Unraveling Zeniplatin: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Zeniplatin, a third-generation platinum-based antineoplastic agent, has demonstrated a distinct pharmacokinetic and pharmacodynamic profile. As a water-soluble organoplatinum compound, it shares similarities with carboplatin while exhibiting its own unique characteristics. This technical guide provides a comprehensive overview of the core pharmacokinetic parameters, pharmacodynamic effects, and the underlying mechanisms of this compound, drawing from key clinical and preclinical investigations.
Pharmacokinetics: The Journey of this compound in the Body
The pharmacokinetic properties of this compound have been primarily elucidated through phase I and II clinical trials, providing crucial insights into its absorption, distribution, metabolism, and excretion.
Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population & Dosage | Analytical Method |
| Plasma Protein Binding | ~90% of platinum moieties | 12 patients with previously treated ovarian carcinoma; 120 mg/m² by 90-min IV infusion.[1] | Atomic Absorption |
| Terminal Half-Life (t½) in Plasma Ultrafiltrate | 3.7 - 7.2 hours | 12 patients with previously treated ovarian carcinoma; 120 mg/m² by 90-min IV infusion.[1] | High-Performance Liquid Chromatography (HPLC)[1] |
| Terminal Half-Life (t½) of Total Platinum Moieties in Plasma | 124 - 154 hours | 12 patients with previously treated ovarian carcinoma; 120 mg/m² by 90-min IV infusion.[1] | Atomic Absorption |
| Urinary Excretion | ~60% of platinum moieties recovered within 24 hours | 12 patients with previously treated ovarian carcinoma; 120 mg/m² by 90-min IV infusion.[1] | Atomic Absorption |
Experimental Protocol: Pharmacokinetic Evaluation in Humans
A phase II clinical trial involving 12 patients with previously treated ovarian carcinoma was conducted to evaluate the clinical pharmacology of this compound.
-
Dosage and Administration: Patients received this compound at a dose of 120 mg/m² administered via a rapid intravenous infusion over 90 minutes.
-
Sample Collection: Blood and urine samples were collected at various time points.
-
Analytical Methods:
-
Atomic Absorption Spectrometry: Used to analyze total platinum moieties in whole blood, plasma, plasma ultrafiltrate, and urine.
-
High-Performance Liquid Chromatography (HPLC): A specific HPLC method was employed to determine the concentration of free this compound in the plasma ultrafiltrate.
-
The pharmacokinetic profile of this compound, particularly its half-life, is noted to be slightly longer than that of carboplatin. There was no evidence of drug accumulation after repeated dosing.
Pharmacodynamics: The Effects of this compound on the Body
The pharmacodynamic effects of this compound have been characterized through dose-escalation studies in phase I clinical trials, identifying its dose-limiting toxicities and maximum tolerated dose.
Key Pharmacodynamic Endpoints of this compound
| Parameter | Finding | Study Population & Dosage |
| Maximum Tolerated Dose (MTD) | 145 mg/m² | 46 patients with refractory solid malignancies; doses ranging from 8 to 145 mg/m² every 3 weeks. |
| Dose-Limiting Toxicity (DLT) | Leukopenia and neutropenia | 46 patients with refractory solid malignancies; doses ranging from 8 to 145 mg/m² every 3 weeks. |
| Other Notable Side Effects | Nausea and vomiting (most prominent non-hematological), mild or absent neurological or auditory toxicity, no significant nephrotoxicity at doses ≤ 120 mg/m². | 46 patients with refractory solid malignancies; doses ranging from 8 to 145 mg/m² every 3 weeks. |
Experimental Protocol: Phase I Clinical and Pharmacokinetic Study
A phase I study was conducted in 46 patients with refractory solid malignancies to determine the MTD and DLT of this compound.
-
Dosage and Administration: this compound was administered as a 60- to 90-minute intravenous infusion every 3 weeks, with doses escalating from 8 to 145 mg/m². No hydration or mannitol was co-administered.
-
Toxicity Assessment: Patients were monitored for hematological and non-hematological toxicities. The nadir for leukopenia and neutropenia was typically observed between 1 and 2 weeks post-therapy, with recovery by week 3.
Mechanism of Action: How this compound Exerts its Anticancer Effects
While specific signaling pathways for this compound are not extensively detailed in the available literature, its mechanism of action is understood to be similar to other platinum-based anticancer drugs, primarily involving interaction with DNA.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound.
Cellular Uptake and Activation: this compound enters the cancer cell, where it undergoes aquation, a process where chloride ligands are replaced by water molecules. This activation step makes the platinum atom more reactive.
DNA Adduction: The activated this compound then enters the nucleus and binds to DNA, forming various types of adducts, primarily intrastrand and interstrand crosslinks. These adducts distort the DNA double helix.
Induction of Apoptosis: The formation of DNA adducts disrupts essential cellular processes like DNA replication and transcription. This damage, if not repaired, triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.
Experimental Workflow for Investigating Platinum-DNA Adducts
Caption: A typical experimental workflow for analyzing DNA adducts.
This workflow outlines the general steps taken in a laboratory setting to identify and quantify the formation of DNA adducts following treatment with a platinum-based drug like this compound. The use of techniques such as High-Performance Liquid Chromatography (HPLC) for separation and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for detection allows for precise measurement of the extent of DNA damage.
Conclusion
This compound presents a pharmacokinetic profile with a relatively long terminal half-life for total platinum species and significant urinary excretion. Its primary dose-limiting toxicities are hematological, specifically leukopenia and neutropenia. The mechanism of action is believed to be consistent with other platinum analogs, centering on the formation of DNA adducts that trigger apoptosis in cancer cells. Further research into the specific signaling pathways activated by this compound-induced DNA damage will provide a more complete understanding of its anticancer activity and may reveal opportunities for novel combination therapies.
References
Zeniplatin: A Technical Chronicle of a Third-Generation Platinum Anticancer Agent
Pearl River, NY - Zeniplatin, a third-generation platinum-based antineoplastic agent, emerged from the laboratories of American Cyanamid as a promising candidate in the ongoing quest for more effective and less toxic cancer chemotherapeutics. This technical guide provides an in-depth history of this compound's discovery, development, mechanism of action, and clinical evaluation, with a focus on the quantitative data and experimental methodologies that defined its trajectory.
Discovery and Preclinical Evaluation
This compound, chemically known as [2,2-bis(aminomethyl)-1,3-propanediol-N,N'] [1,1-cyclobutanedicarboxylato] platinum (II), was synthesized as part of a series of water-soluble platinum(II) complexes designed to improve upon the therapeutic index of earlier platinum drugs like cisplatin and carboplatin. Researchers at American Cyanamid's Lederle Laboratories described the synthesis and preclinical antitumor activity of this compound in 1989.[1] The compound was noted for its broad preclinical antitumor activity.[2]
Preclinical Antitumor Activity
While specific quantitative data from initial preclinical screenings are not extensively detailed in readily available literature, reports from clinical trial publications consistently refer to this compound's "broad preclinical antitumor activity."[2] This suggests efficacy across a range of cancer cell lines and animal tumor models.
| Preclinical Model Type | Reported Activity | Reference |
| Various Cancer Cell Lines | Broad Antitumor Activity | [2] |
| Animal Tumor Models | Broad Antitumor Activity | [2] |
Synthesis
The synthesis of this compound, as described by researchers at American Cyanamid, is part of a broader effort to create novel platinum complexes with improved solubility and potentially different toxicity profiles.
General Synthetic Protocol
The synthesis of this compound involves the reaction of a platinum(II) salt with the bidentate ligand 2,2-bis(aminomethyl)-1,3-propanediol and the subsequent displacement of leaving groups with 1,1-cyclobutanedicarboxylic acid. The general steps, based on common platinum drug synthesis, would include:
-
Preparation of the Platinum Precursor: Starting with a suitable platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
-
Ligand Exchange with the Amine: Reaction of the platinum precursor with 2,2-bis(aminomethyl)-1,3-propanediol to form the dichloro-platinum-amine complex.
-
Introduction of the Dicarboxylate Ligand: Reaction of the intermediate complex with a silver salt of 1,1-cyclobutanedicarboxylic acid to precipitate silver chloride and form the final this compound complex.
-
Purification: Purification of the final product through recrystallization to obtain a high-purity compound.
Mechanism of Action
Like other platinum-based anticancer drugs, the primary mechanism of action of this compound is believed to be its interaction with DNA, leading to the formation of DNA adducts and subsequent induction of apoptosis in cancer cells.
Upon entering the cell, the dicarboxylate ligand of this compound is thought to be hydrolyzed, allowing the platinum atom to bind to the N7 positions of purine bases in DNA, primarily guanine. This binding results in the formation of intrastrand and interstrand cross-links, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger programmed cell death.
References
- 1. Water-soluble third generation antitumor platinum complexes, [2,2-bis (aminomethyl)-1,3-propanediol-N,N']-[1,1-cyclobutanedicarboxylato (2-)-O,O']platinum(II) and [1,1-cyclobutanedicarboxylato(2-)-O,O'] [tetrahydro-4H-pyran-4,4-dimethanamine-N,N']platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in advanced malignant melanoma and renal cancer: phase II studies with unexpected nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Zeniplatin in Solid Tumors: A Methodological Framework
Introduction
Zeniplatin is a third-generation platinum-based antineoplastic agent characterized as a water-soluble complex.[1] Like other platinum compounds, its mechanism of action is presumed to involve binding to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately inducing cancer cell apoptosis. While clinical studies have alluded to its "broad preclinical antitumor activity," detailed public data from these foundational studies remain limited.[1] This guide provides a comprehensive framework for the preclinical evaluation of this compound in solid tumors, outlining standard experimental protocols, data presentation formats, and a conceptual overview of the anticipated signaling pathways. This document is intended for researchers, scientists, and drug development professionals to illustrate the necessary studies for a compound of this class.
In Vitro Cytotoxicity
The initial assessment of an anticancer agent's efficacy involves determining its cytotoxic effects on various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human solid tumor cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HT-29 colon adenocarcinoma) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then serially diluted to a range of concentrations. The culture medium is replaced with medium containing these varying concentrations of this compound, and the cells are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of this compound that inhibits 50% of cell growth, is then determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table is a template for summarizing the IC50 values of this compound against a panel of solid tumor cell lines.
| Cell Line | Tumor Type | Incubation Time (hours) | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 48 | Data not available |
| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |
| HT-29 | Colon Adenocarcinoma | 48 | Data not available |
| SK-OV-3 | Ovarian Cancer | 48 | Data not available |
| PC-3 | Prostate Cancer | 48 | Data not available |
| U-87 MG | Glioblastoma | 48 | Data not available |
In Vivo Efficacy in Xenograft Models
To evaluate the antitumor activity of this compound in a living organism, human tumor xenograft models in immunocompromised mice are commonly employed.
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Models: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of a human solid tumor cell line (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at various doses and schedules. The control group receives a vehicle solution.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (as a measure of toxicity) and survival. The study is concluded when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (%TGI) is calculated at the end of the study using the formula: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Data Presentation: In Vivo Efficacy of this compound
This table provides a template for presenting the results of in vivo efficacy studies.
| Tumor Model (Cell Line) | Treatment Schedule | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) |
| A549 (Lung) | IV, once weekly for 3 weeks | Data not available | Data not available |
| HT-29 (Colon) | IP, twice weekly for 2 weeks | Data not available | Data not available |
| PC-3 (Prostate) | IV, every 3 days for 4 cycles | Data not available | Data not available |
Mechanism of Action: Signaling Pathways
The cytotoxic effects of platinum-based drugs like this compound are mediated through the induction of DNA damage, which in turn activates several signaling pathways culminating in apoptosis.
Conceptual Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the generally accepted mechanism of action for platinum-based anticancer drugs.
Caption: Conceptual signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a typical workflow to investigate the molecular mechanisms of this compound.
References
Zeniplatin vs. Cisplatin: A Deep Dive into Their Molecular Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cisplatin, a cornerstone of cancer chemotherapy for decades, exerts its potent cytotoxic effects primarily through interactions with nuclear DNA. However, its clinical utility is often hampered by significant side effects and the development of drug resistance. This has spurred the development of new platinum-based analogs, such as Zeniplatin, with the aim of improving the therapeutic index. This technical guide provides a comprehensive comparison of the molecular targets of this compound and the well-established mechanisms of cisplatin. While direct molecular-level data for this compound is limited, its classification as a carboplatin analog allows for informed inferences about its mechanism of action. This document details the DNA adduct formation, protein interactions, and perturbation of cellular signaling pathways by both agents, presenting quantitative data where available and outlining key experimental methodologies for their study.
Introduction: The Landscape of Platinum-Based Chemotherapeutics
Platinum-based drugs represent a critical class of anticancer agents, with cisplatin being the progenitor and one of the most widely used. Their efficacy stems from their ability to form covalent adducts with DNA, leading to cell cycle arrest and apoptosis.[1] this compound, chemically known as [2,2-bis(aminomethyl)-1,3-propanediol-N-N'] [1,1-cyclobutanedicarboxylato] [(2-)0,0')] platinum, is a platinum-containing antineoplastic agent and a carboplatin analog. Understanding the nuances of how these drugs interact with their molecular targets is paramount for developing more effective and less toxic cancer therapies.
Molecular Targets of Cisplatin: A Well-Defined Mechanism
The cytotoxic mechanism of cisplatin is multifaceted and has been extensively studied. Its primary target is nuclear DNA, though interactions with other cellular components also contribute to its overall effect.
DNA Adduct Formation: The Primary Lesion
Upon entering a cell, the chloride ligands of cisplatin are hydrolyzed, transforming it into a reactive aquated species that readily binds to the N7 position of purine bases, predominantly guanine. This binding results in the formation of various DNA adducts, which are the primary mediators of its cytotoxic activity.
-
Intrastrand Crosslinks: These are the most prevalent adducts, accounting for the majority of DNA lesions. They form between adjacent purine bases on the same DNA strand. The most common are 1,2-d(GpG) adducts, followed by 1,2-d(ApG) adducts. These crosslinks introduce significant distortions in the DNA double helix, impeding the processes of DNA replication and transcription.
-
Interstrand Crosslinks: These less frequent but highly cytotoxic lesions form between purine bases on opposite DNA strands.
-
Monofunctional Adducts: These occur when only one of the platinum's reactive sites binds to a DNA base and are considered precursors to the more complex crosslinks.
The formation of these adducts triggers a cascade of cellular responses, including the activation of DNA repair mechanisms. If the damage is too extensive to be repaired, the cell undergoes apoptosis.
Protein Interactions: Beyond DNA
While DNA is the primary target, cisplatin also interacts with various cellular proteins. These interactions can influence its efficacy and contribute to its side effects.
-
High Mobility Group (HMG) Domain Proteins: These proteins recognize and bind to the distorted DNA structures created by cisplatin adducts. This binding can shield the adducts from DNA repair machinery, thereby enhancing the cytotoxic effect of cisplatin.
-
Zinc Finger Proteins: Cisplatin has been shown to interact with the cysteine and histidine residues within zinc finger motifs, which are crucial for the DNA-binding and function of many transcription factors. This interaction can lead to the ejection of the zinc ion and disruption of the protein's structure and function.
-
Other Cytosolic Proteins: Proteomic studies have identified numerous other cytosolic proteins that can be targeted by cisplatin, although the functional consequences of these interactions are not fully elucidated.
Molecular Targets of this compound: An Inferred Mechanism
Direct and detailed studies on the molecular targets of this compound are scarce in publicly available literature. However, as a carboplatin analog, its mechanism of action is presumed to be very similar to that of cisplatin and carboplatin.
Inferred DNA Adduct Formation
Like other platinum-based drugs, this compound is expected to exert its cytotoxic effects through the formation of DNA adducts. The 1,1-cyclobutanedicarboxylato ligand in this compound is more stable than the chloride ligands of cisplatin, leading to a slower aquation rate. This results in a slower rate of DNA adduct formation compared to cisplatin. It is hypothesized that this compound forms the same types of intrastrand and interstrand crosslinks with DNA as cisplatin, ultimately leading to the inhibition of DNA replication and transcription, and subsequent cell death.
Inferred Protein Interactions
Given its structural similarities to other platinum drugs, this compound is likely to interact with a similar spectrum of cellular proteins as cisplatin, including HMG domain proteins and zinc finger proteins. The specific kinetics and affinity of these interactions may differ due to the different ligand structure of this compound.
Quantitative Data Presentation
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Reference |
| A2780 | Ovarian | ~2.5 | ~25 | |
| HCT116 | Colon | ~5 | ~50 | |
| MCF-7 | Breast | ~10 | >100 | |
| A549 | Lung | ~8 | ~80 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions. The values presented are approximate and for comparative purposes.
Signaling Pathways
The DNA damage induced by both cisplatin and, presumably, this compound activates a complex network of cellular signaling pathways that ultimately determine the cell's fate.
DNA Damage Response and Apoptosis
The formation of platinum-DNA adducts is recognized by cellular surveillance systems, leading to the activation of the DNA Damage Response (DDR) pathway. Key proteins such as ATR and ATM are activated, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is irreparable, trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
MAPK and JNK Signaling
Cisplatin-induced cellular stress also activates mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway. Persistent activation of the JNK pathway is generally associated with the induction of apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the molecular targets of platinum-based drugs like cisplatin and this compound.
DNA Adduct Quantification
Method: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Protocol Outline:
-
Treat cancer cells with the platinum drug at various concentrations and time points.
-
Isolate genomic DNA from the treated cells using a standard DNA extraction kit.
-
Quantify the DNA concentration using a spectrophotometer.
-
Digest the DNA samples with appropriate enzymes (e.g., proteinase K, RNase A).
-
Analyze the platinum content in the digested DNA samples using AAS or ICP-MS.
-
Express the results as the number of platinum adducts per unit of DNA.
Cell Viability Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the platinum drug for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
This compound, as a carboplatin analog, is presumed to share the fundamental molecular mechanism of action with cisplatin, primarily targeting nuclear DNA to form cytotoxic adducts. The key difference likely lies in its pharmacokinetic profile, with a slower aquation rate potentially leading to a different spectrum of activity and toxicity. While the slower reactivity of carboplatin analogs generally translates to lower potency, it can also result in a more favorable side-effect profile. Further detailed molecular studies are imperative to fully elucidate the specific interactions of this compound with its cellular targets and to rationalize its clinical performance. A deeper understanding of these mechanisms will be instrumental in the design of next-generation platinum-based therapies with enhanced efficacy and reduced toxicity.
References
In Vitro Cytotoxicity of Zeniplatin on Ovarian Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available in vitro cytotoxicity data for Zeniplatin, a third-generation platinum analog, is limited. This guide summarizes the available clinical data for this compound and provides a detailed technical overview of the in vitro evaluation of platinum-based compounds, using the extensively studied drug Cisplatin as a proxy for illustrating experimental protocols, data presentation, and mechanisms of action in ovarian cancer cell lines.
Introduction to this compound
This compound ( CL 286 ,558) is a platinum-based antineoplastic agent developed as a third-generation analog with the goal of improving the therapeutic index over first and second-generation compounds like cisplatin and carboplatin. Clinical trials have evaluated its efficacy in patients with advanced ovarian cancer, including those previously treated with other platinum-based therapies.[1][2] Pharmacokinetic studies suggest that this compound has a profile similar to carboplatin.[3] While clinical data provides insights into its activity and toxicity profile in patients, detailed preclinical in vitro studies on specific ovarian cancer cell lines are not widely published.
In Vitro Cytotoxicity of Platinum-Based Drugs in Ovarian Cancer
The in vitro evaluation of platinum-based compounds like this compound and cisplatin is crucial for determining their cytotoxic potential and understanding their mechanisms of action. Ovarian cancer cell lines, such as A2780 (cisplatin-sensitive) and SKOV3 (often more resistant), are commonly used models for these studies.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following tables present illustrative IC50 values for cisplatin against common ovarian cancer cell lines, demonstrating the type of data generated in such studies.
Table 1: Illustrative IC50 Values of Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Drug | Incubation Time (hours) | IC50 (µM) | Reference |
| A2780 | Cisplatin | 48 | ~3.3-5.0 | |
| SKOV3 | Cisplatin | 48 | ~6.7-10.0 | |
| OV-90 | Cisplatin | 48 | ~6.7 | |
| ES-2 | Cisplatin | 48 | >26.7 |
Table 2: Apoptosis Induction by Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Incubation Time (hours) | Apoptotic Cells (%) | Reference |
| SKOV-3 | Cisplatin | 48 | ~4.0% | |
| SKOV-3/CDDP (resistant) | Cisplatin | 48 | ~2.0% |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity of platinum-based anticancer drugs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate ovarian cancer cells (e.g., A2780, SKOV3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the platinum compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates, treat with the platinum compound at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mechanism of Action and Signaling Pathways
Platinum-based drugs like this compound and cisplatin exert their cytotoxic effects primarily by inducing DNA damage, which in turn activates signaling pathways leading to cell cycle arrest and apoptosis.
DNA Damage and Apoptosis Induction
The primary mechanism involves the formation of platinum-DNA adducts, which interfere with DNA replication and transcription. This damage triggers a cellular response that can lead to apoptosis.
Caption: this compound-induced DNA damage response leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a new compound.
Caption: Standard workflow for in vitro cytotoxicity evaluation.
Conclusion
While specific in vitro cytotoxicity data for this compound on ovarian cancer cell lines is not extensively available in public literature, the established methodologies used for other platinum-based drugs like cisplatin provide a robust framework for its evaluation. The primary mechanism of action is understood to involve the induction of DNA damage, leading to cell cycle arrest and apoptosis. Further preclinical studies are warranted to fully characterize the in vitro profile of this compound and to elucidate any unique mechanisms of action or resistance compared to other platinum analogs.
References
Zeniplatin: A Technical Deep Dive into Cellular Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeniplatin ([2,2-bis(aminomethyl)-1,3-propanediol-N-N'] [1,1-cyclobutanedicarboxylato] [(2-)0,0')] platinum) is a platinum-based chemotherapeutic agent. Understanding its cellular uptake and efflux mechanisms is paramount for optimizing its therapeutic efficacy and overcoming potential drug resistance. While direct research on this compound's transport is limited, its pharmacokinetic profile closely resembles that of carboplatin, allowing for informed inferences about its cellular transport pathways.[1] This technical guide synthesizes the available data on this compound and leverages the extensive research on analogous platinum compounds to provide a comprehensive overview of its cellular transport.
Cellular Uptake and Efflux: An Overview
The cellular accumulation of platinum-based drugs is a critical determinant of their cytotoxicity. This is a dynamic process governed by the balance between influx (uptake) and efflux (removal) mechanisms. Reduced intracellular concentration is a common mechanism of resistance to platinum drugs.[2]
Anticipated Cellular Uptake Mechanisms for this compound
Based on its analogy to carboplatin, this compound's entry into cancer cells is likely mediated by a combination of passive diffusion and active transport mechanisms.
-
Copper Transporter 1 (CTR1): This transporter is a key player in the uptake of cisplatin and carboplatin.[3] CTR1 is the major copper influx transporter in mammalian cells and is believed to facilitate the entry of platinum drugs due to the structural similarities between platinum complexes and copper ions.[4] Studies have shown that the expression levels of CTR1 correlate with sensitivity to cisplatin and carboplatin. It is highly probable that this compound also utilizes CTR1 for cellular entry.
-
Passive Diffusion: While active transport is significant, passive diffusion across the cell membrane is also thought to contribute to the uptake of platinum drugs, although to a lesser extent for more hydrophilic compounds like carboplatin and likely this compound.
-
Other Potential Influx Transporters: While CTR1 is the primary candidate, other transporters may play a minor role. However, specific transporters for this compound have not yet been identified.
Anticipated Cellular Efflux Mechanisms for this compound
Active efflux is a major contributor to drug resistance. Several ATP-binding cassette (ABC) transporters and other pumps are implicated in the removal of platinum drugs from cancer cells.
-
Copper-Transporting P-type ATPases (ATP7A and ATP7B): These transporters are crucial for maintaining copper homeostasis by exporting excess copper from the cell. They are also heavily implicated in the efflux of cisplatin and carboplatin, thereby contributing to drug resistance. ATP7A and ATP7B can sequester platinum drugs in intracellular vesicles and facilitate their expulsion from the cell. Given this compound's structural similarity to carboplatin, it is highly likely that ATP7A and ATP7B are primary mediators of its efflux.
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): MRP2 is another ABC transporter known to confer resistance to a variety of anticancer drugs, including cisplatin and likely its analogs. MRP2 is an organic anion transporter that can efflux drugs and their metabolites, often as glutathione conjugates. Its involvement in this compound efflux is a strong possibility.
-
Other ABC Transporters: Other members of the ABC transporter superfamily, such as ABCG2 (Breast Cancer Resistance Protein), have also been associated with resistance to platinum drugs in some cancer types and may contribute to this compound efflux.
Quantitative Data on Platinum Drug Transport
Direct quantitative kinetic data for this compound transport are not currently available in the public domain. However, data from studies on carboplatin can provide valuable insights into the potential transport efficiency of this compound.
| Transporter | Platinum Analog | Cell Line | Transport Parameter | Value | Reference |
| Influx | |||||
| CTR1 | Carboplatin | Murine Embryonic Fibroblasts | Relative Accumulation (CTR1-/- vs CTR1+/+) | ~54% decrease in CTR1-/- | |
| CTR1 | Cisplatin | IGROV1 (ovarian cancer) | K_m for Copper Uptake | 5.31 ± 0.31 µM | |
| CTR1 | Cisplatin | IGROV1 (ovarian cancer) | V_max for Copper Uptake | 17.93 ± 1.33 pmol/mg protein/min | |
| Efflux | |||||
| ATP7B | Carboplatin | 2008 (ovarian cancer) | Second Phase Efflux Rate | Increased 3.9-fold with ATP7B expression | |
| ATP7A | Carboplatin | Ovarian Cancer Cells | Resistance Factor | Increased resistance with ATP7A expression | |
| MRP2 | Cisplatin | HEK293 | IC_50 for MRP2 transport inhibition | ~50-100 µM |
Note: The data presented for cisplatin and carboplatin are intended to serve as a proxy for estimating the potential transport kinetics of this compound. Further experimental validation is required for this compound itself.
Experimental Protocols
Cellular Accumulation Assay using ICP-MS
This protocol describes the determination of total intracellular platinum concentration.
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., A2780 ovarian cancer cell line) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile PBS or culture medium).
-
Expose the cells to the desired concentrations of this compound for a specified time (e.g., 1-4 hours) at 37°C. Include an untreated control.
b. Sample Collection and Preparation:
-
After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Harvest the cells by trypsinization or scraping.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the pellet in a known volume of PBS and determine the cell number using a hemocytometer or automated cell counter.
-
Lyse the cells by sonication or with a suitable lysis buffer.
c. Sample Digestion and Analysis:
-
Digest the cell lysate with concentrated nitric acid (e.g., 70%) overnight at room temperature or using a microwave digester.
-
Dilute the digested samples to a final nitric acid concentration of approximately 2% with deionized water.
-
Analyze the platinum content in the samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Prepare platinum standards of known concentrations to generate a calibration curve.
-
Calculate the intracellular platinum concentration and normalize it to the cell number or total protein content.
In Vitro Drug Transport Assay
This protocol is designed to assess the involvement of specific transporters in the uptake or efflux of this compound.
a. Cell Model:
-
Utilize a cell line that endogenously expresses the transporter of interest or a transfected cell line overexpressing the transporter (e.g., HEK293 or MDCK cells). A corresponding parental or empty vector-transfected cell line should be used as a control.
b. Uptake Assay:
-
Seed the cells in multi-well plates and grow to confluency.
-
Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with a solution of this compound (at various concentrations) in the transport buffer for a short period (e.g., 1-5 minutes) at 37°C.
-
To determine the involvement of a specific transporter, perform parallel experiments in the presence of a known inhibitor of that transporter.
-
Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells and determine the intracellular platinum concentration using ICP-MS as described above.
c. Efflux Assay:
-
Load the cells with this compound by incubating them with the drug for a defined period (e.g., 1 hour).
-
Wash the cells with ice-cold PBS to remove extracellular drug.
-
Add fresh, drug-free medium and incubate the cells at 37°C.
-
At various time points, collect aliquots of the extracellular medium and the cell lysate.
-
Measure the platinum concentration in both the medium and the lysate using ICP-MS.
-
Calculate the rate of efflux by determining the decrease in intracellular platinum concentration or the increase in extracellular platinum concentration over time.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inferred cellular uptake and efflux pathways for this compound.
Caption: Experimental workflow for ICP-MS analysis of intracellular platinum.
Caption: Logical workflow for in vitro drug transport assays.
References
- 1. Pharmacokinetic evaluation of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Contribution of the major copper influx transporter CTR1 to the cellular accumulation of cisplatin, carboplatin, and oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of transporters in the distribution of platinum-based drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Zeniplatin in Murine Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are therefore based on established methodologies for analogous platinum-based drugs, namely cisplatin and carboplatin , which are widely used in preclinical cancer research. These protocols are intended to serve as a comprehensive guide for researchers to design and conduct initial dose-finding, toxicity, and efficacy studies for Zeniplatin in mouse models. It is imperative that researchers perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal therapeutic dose of this compound before commencing large-scale efficacy trials.
Introduction to this compound and its Analogs in Preclinical Research
This compound is a third-generation platinum analog developed to improve upon the efficacy and toxicity profile of earlier platinum compounds like cisplatin and carboplatin. While clinical data on this compound exists, preclinical evaluation in animal models is a critical step in understanding its pharmacokinetic and pharmacodynamic properties, anti-tumor activity, and potential toxicities. Mouse models, including xenografts, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs), are invaluable tools for this purpose.
Given the absence of specific this compound data, this document provides a framework based on the extensive preclinical data available for cisplatin and carboplatin. Researchers should consider the physicochemical properties of this compound and its anticipated mechanism of action when adapting these protocols.
Data Presentation: Comparative Dosages of Platinum-Based Drugs in Mice
The following tables summarize typical dosage ranges for cisplatin and carboplatin administered in various mouse models. These values should be used as a starting point for designing this compound dose-finding studies.
Table 1: Cisplatin Dosage in Mouse Models
| Mouse Model Type | Cancer Type | Administration Route | Dosage Range (mg/kg) | Dosing Schedule | Reference(s) |
| Xenograft | Cervical Cancer (ME-180) | Intraperitoneal (i.p.) | 2.0 | Every other day for 3 treatments | [1] |
| Xenograft | Lung Cancer (A549) | Intraperitoneal (i.p.) | 2.5 | Every other day for 3 treatments | [1] |
| Xenograft | Ovarian Cancer (NIH:OVCAR-3) | Intraperitoneal (i.p.) | 2.5 | Every other day for 4 treatments | [1] |
| Xenograft | Mammary Tumor | Intraperitoneal (i.p.) | 5 | Single dose | [2] |
| Xenograft | Mammary Tumor | Intraperitoneal (i.p.) | 0.714 - 1.66 | Multiple dosing schemes (e.g., daily for 7 days, weekly) | [2] |
| Xenograft | Breast Cancer (MCF-7) | Intraperitoneal (i.p.) | 1 - 3 | Daily for 7 days | |
| Xenograft | Lewis Lung Carcinoma | Intraperitoneal (i.p.) | 3 - 6 | Daily | |
| Xenograft | Ovarian Cancer | Intraperitoneal (i.p.) | 10 | Single dose (MTD) |
Table 2: Carboplatin Dosage in Mouse Models
| Mouse Model Type | Cancer Type | Administration Route | Dosage Range (mg/kg) | Dosing Schedule | Reference(s) |
| Xenograft | Testicular Nonseminomatous Germ Cell Tumor | Not Specified | 30 - 60 | Cycled twice | |
| Xenograft | Testicular Nonseminomatous Germ Cell Tumor | Not Specified | 120 | Single cycle (high mortality) | |
| Orthotopic | Ovarian Cancer | Intravenous (i.v.) | 50 | Every 21 days for 3 cycles (in combination with paclitaxel) | |
| Xenograft | Ovarian Cancer | Not Specified | 80 - 100 | Once a week for 4-5 weeks | |
| Xenograft | Ovarian Cancer | Intraperitoneal (i.p.) | 12.4 (equimolar to 10 mg/kg cisplatin) | Single dose | |
| Xenograft | Ovarian Cancer | Intraperitoneal (i.p.) | 85 (equitoxic to 10 mg/kg cisplatin) | Single dose |
Experimental Protocols
The following are detailed protocols for key experiments. These should be adapted for this compound, starting with a pilot dose-escalation study.
Protocol for In Vivo Dose-Finding and Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) of this compound in a specific mouse strain.
Materials:
-
This compound (pharmaceutical grade)
-
Sterile vehicle for reconstitution (e.g., sterile saline, 5% dextrose solution)
-
Healthy, age-matched mice (e.g., BALB/c, C57BL/6, or immunodeficient strains like NSG or nude mice for xenograft models)
-
Syringes and needles (appropriate gauge for the administration route)
-
Animal balance
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in the appropriate sterile vehicle. Further dilute to the desired concentrations for injection. All preparations should be performed under sterile conditions.
-
Group Assignment: Randomly assign mice to different dose groups (e.g., 5-8 mice per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose of this compound, guided by the lower end of the dosage ranges for carboplatin (e.g., 10-20 mg/kg). Subsequent dose groups should receive escalating doses (e.g., in 25-50% increments).
-
Administration: Administer this compound via the chosen route (e.g., intraperitoneal or intravenous injection).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity daily (e.g., changes in posture, activity, grooming, and signs of pain or distress).
-
The MTD is often defined as the dose that causes no more than 10-15% body weight loss and no treatment-related deaths.
-
-
Endpoint: The study can be terminated after a defined period (e.g., 14-21 days) or if severe toxicity is observed.
-
Necropsy and Histopathology: At the end of the study, euthanize the mice and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify any drug-related toxicities.
Protocol for In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of this compound in a mouse cancer model.
Materials:
-
Cancer cell line or patient-derived tumor tissue
-
Appropriate mouse strain (immunodeficient for human xenografts, immunocompetent for syngeneic models)
-
This compound at the predetermined optimal dose
-
Sterile vehicle
-
Calipers
-
Surgical tools for tumor implantation (if necessary)
Procedure:
-
Tumor Implantation:
-
Subcutaneous Xenograft: Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) subcutaneously into the flank of the mouse.
-
Orthotopic Model: Surgically implant cancer cells or tumor fragments into the corresponding organ of the mouse.
-
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Group Assignment: Randomize mice with established tumors into treatment and control groups.
-
Treatment: Administer this compound at the predetermined optimal dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight.
-
Observe for any signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if tumors in the treatment group regress completely. Survival can also be an endpoint.
-
Data Analysis: Compare tumor growth inhibition and survival rates between the treatment and control groups.
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described experimental protocols.
Caption: Workflow for a Dose-Finding and Toxicity Study.
Caption: Workflow for an Antitumor Efficacy Study.
Signaling Pathway (Hypothetical)
As this compound is a platinum-based drug, its mechanism of action is expected to be similar to cisplatin and carboplatin, primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical Mechanism of Action for this compound.
References
Application Notes and Protocols for Zeniplatin Dissolution in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeniplatin is a platinum-based antineoplastic agent.[1] As with other platinum-based chemotherapeutics, its efficacy in in vitro studies is contingent upon proper handling and dissolution to ensure its stability and activity are maintained. These application notes provide a detailed protocol for the dissolution of this compound for use in various in vitro assays, based on its known properties and established procedures for analogous platinum (IV) complexes.
Physicochemical Properties of this compound and Related Compounds
Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. The following table summarizes the key physicochemical properties of this compound and compares them with other well-characterized platinum-based drugs. Researchers should note that while some suppliers indicate this compound is soluble in DMSO, comprehensive, publicly available quantitative solubility data is limited.[2] Therefore, the provided information for this compound is based on available data, and empirical determination of solubility in specific solvents is recommended.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Solvents for In Vitro Use | Notes |
| This compound | C11H20N2O6Pt | 471.37[3] | DMSO[2] | Limited public data on quantitative solubility. Empirical testing is advised. |
| Cisplatin | Cl2H6N2Pt | 300.05 | 0.9% NaCl, DMF, DMSO[4] | Prone to inactivation in DMSO over time. |
| Carboplatin | C6H12N2O4Pt | 371.25 | 5% Glucose, Water, DMF, DMSO | Generally more stable than cisplatin in aqueous solutions. |
| Oxaliplatin | C8H14N2O4Pt | 397.29 | 5% Glucose, DMF, DMSO | Stability can be affected by the solvent choice. |
| Satraplatin | C10H20Cl2N2O4Pt | 502.26 | DMSO/Water mixtures | An orally available Pt(IV) complex. |
Experimental Protocols
This section provides a detailed protocol for the dissolution of this compound. Due to the limited specific data for this compound, this protocol is based on best practices for platinum (IV) complexes. It is crucial to perform small-scale solubility and stability tests before proceeding with large-scale experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the assay
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Protocol for Dissolving this compound in DMSO:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance.
-
Initial Dissolution: Add the appropriate volume of cell culture grade DMSO to the vial containing the this compound powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: While not always necessary for DMSO stock solutions, if there are concerns about sterility, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Storage of Stock Solution: Store the this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use the stock solution as fresh as possible, as the stability of platinum compounds in DMSO can be variable.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Further dilute the stock solution to the final desired concentration using the appropriate cell culture medium. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Important Considerations:
-
Solvent Choice: While DMSO is a common solvent for in vitro studies, some platinum compounds can be inactivated by it over time. For comparative studies, consider preparing fresh solutions for each experiment.
-
Aqueous Solvents: If the experimental design is sensitive to DMSO, preliminary tests should be conducted to assess the solubility of this compound in aqueous solutions such as PBS or saline. The solubility of platinum (IV) complexes in aqueous media can be limited.
-
Stability: The stability of this compound in solution is not well-documented. It is recommended to perform stability tests by storing the dissolved compound under various conditions and assessing its potency over time.
Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound for in vitro assays and a simplified representation of the general signaling pathway affected by platinum-based anticancer drugs.
Caption: Experimental workflow for dissolving this compound.
Caption: Generalized signaling pathway for platinum drugs.
References
Application Note: Stability of Zeniplatin in Aqueous Buffer Solutions
Introduction
Zeniplatin ([2,2-bis(aminomethyl)-1,3-propanediol-N-N'] [1,1-cyclobutanedicarboxylato] [(2-)0,0')] platinum) is a third-generation platinum-based antineoplastic agent. As a parenterally administered medication, understanding its stability in various aqueous solutions is critical for formulation development, ensuring therapeutic efficacy, and maintaining patient safety. This document provides an overview of the factors influencing this compound's stability and outlines a general protocol for assessing its stability in different buffer systems.
Note: Publicly available literature does not contain detailed quantitative data on the stability of this compound in various buffer solutions. The following sections provide a generalized framework and protocols based on standard pharmaceutical practices for stability testing of platinum-based compounds.
Factors Influencing this compound Stability
The stability of platinum-based drugs like this compound in aqueous solutions can be influenced by several factors:
-
pH: The pH of the solution is a critical factor. Hydrolysis and other degradation reactions of platinum complexes are often pH-dependent.
-
Buffer Species: The composition of the buffer can affect stability. Certain buffer ions may interact with the platinum complex, potentially catalyzing degradation or forming new adducts.
-
Temperature: As with most chemical reactions, the rate of this compound degradation is expected to increase with temperature.
-
Light: Photodegradation can be a concern for some pharmaceutical compounds. Exposure to light, particularly UV light, may induce degradation.
-
Presence of Other Ions: Anions, such as chloride, can have a significant impact on the stability of platinum complexes by participating in ligand exchange reactions.
Experimental Protocols for Stability Assessment
The following are generalized protocols for evaluating the stability of this compound in various buffer solutions. These protocols are based on common practices for stability-indicating assays of pharmaceutical compounds.
Preparation of Buffer Solutions
A range of buffer solutions covering a physiologically relevant pH spectrum should be prepared.
Materials:
-
Sodium Phosphate (monobasic and dibasic)
-
Sodium Citrate and Citric Acid
-
Sodium Acetate and Acetic Acid
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) water
Procedure:
-
To prepare a Phosphate Buffer (pH 5.8, 7.4, 8.0) :
-
Prepare stock solutions of 0.1 M Sodium Phosphate Monobasic and 0.1 M Sodium Phosphate Dibasic.
-
Mix the stock solutions in appropriate ratios to achieve the desired pH. Verify the final pH with a calibrated pH meter.
-
-
To prepare a Citrate Buffer (pH 4.0, 5.0, 6.0) :
-
Prepare stock solutions of 0.1 M Citric Acid and 0.1 M Sodium Citrate.
-
Mix the stock solutions in appropriate ratios to achieve the desired pH. Verify the final pH with a calibrated pH meter.
-
-
To prepare an Acetate Buffer (pH 4.5, 5.5) :
-
Prepare stock solutions of 0.1 M Acetic Acid and 0.1 M Sodium Acetate.
-
Mix the stock solutions in appropriate ratios to achieve the desired pH. Verify the final pH with a calibrated pH meter.
-
Stability Sample Preparation
Procedure:
-
Prepare a stock solution of this compound in DI water at a known concentration (e.g., 1 mg/mL).
-
For each buffer condition, dilute the this compound stock solution with the respective buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Transfer aliquots of each buffered this compound solution into separate, sealed vials for each time point and storage condition.
-
Store the vials at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
For photostability testing, expose a set of vials to a controlled light source (e.g., ICH-compliant photostability chamber). Wrap a corresponding set of vials in aluminum foil to serve as dark controls.
Analytical Method for Stability Assessment
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the intact this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Example HPLC Method (to be optimized for this compound):
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 20 µL
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound and the detection of its degradants.
Data Collection and Analysis
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), withdraw vials from each storage condition.
-
Analyze the samples by the validated HPLC method.
-
Record the peak area of the intact this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) for this compound in each buffer solution and at each temperature.
Data Presentation (Hypothetical Data)
As no specific stability data for this compound is publicly available, the following tables are presented as templates to illustrate how the quantitative data should be structured.
Table 1: Hypothetical Half-life (t₁/₂) of this compound in Various Buffer Solutions at 25°C
| Buffer System | pH | Half-life (hours) |
| Citrate Buffer | 4.0 | [Data Not Available] |
| Acetate Buffer | 5.5 | [Data Not Available] |
| Phosphate Buffer | 7.4 | [Data Not Available] |
Table 2: Hypothetical Percentage of this compound Remaining After 24 Hours in Different Buffers and Temperatures
| Buffer System | pH | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| Citrate Buffer | 4.0 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Acetate Buffer | 5.5 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Phosphate Buffer | 7.4 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
Hypothetical Degradation Pathway
The degradation of platinum-based drugs often involves hydrolysis, where ligands are replaced by water molecules. The following diagram illustrates a hypothetical degradation pathway for a generic platinum complex, which could be adapted for this compound once its specific degradation products are identified.
Caption: Hypothetical hydrolysis pathway for a platinum complex.
Conclusion
Application Note: Quantification of Zeniplatin in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable method for the quantification of the platinum-based anticancer agent Zeniplatin in human plasma. The protocol employs a sample preparation procedure involving plasma ultrafiltration to isolate the pharmacologically active free drug, followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the broader context of drug development for this compound and other platinum-based chemotherapeutics. The described methodology provides the necessary framework for researchers and scientists to accurately determine this compound concentrations in a clinical or research setting.
Introduction
This compound is a third-generation platinum-containing anticancer drug developed with the aim of improving the therapeutic index compared to its predecessors, cisplatin and carboplatin. Accurate measurement of this compound concentrations in plasma is essential for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacokinetic data are vital for optimizing dosing regimens and ensuring patient safety and therapeutic efficacy.
It is well-established that platinum-based drugs bind extensively to plasma proteins. Approximately 90% of this compound in the bloodstream is bound to circulating plasma proteins[1]. Since it is the unbound, or free, fraction of the drug that is pharmacologically active, it is critical to separate this fraction from the protein-bound drug before analysis. This protocol utilizes ultrafiltration for this purpose, followed by a specific HPLC-UV method for the quantification of free this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar platinum compound not co-administered with this compound)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Centrifugal ultrafiltration devices (e.g., with a 30 kDa molecular weight cut-off)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Analytical balance
-
Vortex mixer
-
Pipettes and tips
Preparation of Solutions
Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of purified water to obtain a 1 mg/mL stock solution.
-
Prepare a stock solution of the Internal Standard (IS) in a similar manner.
-
Store stock solutions at 2-8°C, protected from light.
Working Standard Solutions
-
Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with purified water to achieve concentrations for calibration curve and quality control (QC) samples.
-
Prepare a working solution of the IS at an appropriate concentration.
Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate this compound working standard solutions to achieve a final concentration range (e.g., 0.1 to 10 µg/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
For each sample, calibration standard, or QC, transfer 500 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard working solution and vortex briefly.
-
Transfer the plasma sample to the sample reservoir of a centrifugal ultrafiltration device.
-
Centrifuge at the manufacturer's recommended speed and time (e.g., 4000 x g for 30 minutes at 4°C).
-
Collect the protein-free ultrafiltrate from the collection tube.
-
Transfer the ultrafiltrate to an HPLC vial for analysis.
HPLC-UV Analysis
The following are representative chromatographic conditions. Optimization may be required.
| Parameter | Value |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Formic Acid in Water (v/v ratio to be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined based on this compound's UV spectrum (typically in the 210-230 nm range for platinum compounds) |
| Run Time | Approximately 10 minutes |
Method Validation
The bioanalytical method should be validated according to relevant regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy and Precision | Determined by analyzing QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). | Accuracy: within ±15% of the nominal value. Precision: Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy: within ±20% of the nominal value. Precision: RSD ≤ 20%. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of this compound and the IS in blank plasma. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | Stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation
Table 1: Representative Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (this compound/IS) |
| 0.1 | Example Value |
| 0.2 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 2.5 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 12% |
| Intra-day Accuracy (%) | 92 - 108% |
| Inter-day Accuracy (%) | 90 - 110% |
| Lower Limit of Quantification (LOQ) | 0.1 µg/mL |
| Mean Recovery (%) | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
The described HPLC-UV method provides a reliable and accurate approach for the quantification of free this compound in human plasma. The protocol, which includes an ultrafiltration step for sample preparation, is suitable for pharmacokinetic and therapeutic drug monitoring studies. Proper method validation is essential to ensure the quality and reliability of the generated data. This application note serves as a comprehensive guide for researchers in the field of oncology and pharmaceutical sciences.
References
Application Notes and Protocols for Assessing Cell Viability Following Zeniplatin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic and apoptotic effects of Zeniplatin, a third-generation platinum-based anticancer agent, on cancer cells. Detailed protocols for key cell viability and apoptosis assays are provided, along with illustrative data and visualizations to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a platinum-based chemotherapy drug that, like other members of its class, exerts its anticancer effects by inducing DNA damage in cancer cells. This damage triggers a cascade of cellular events, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). Assessing the efficacy of this compound in preclinical studies requires robust and reliable methods to quantify its impact on cancer cell viability and survival. This document outlines standard assays to measure these effects.
Key Cell Viability and Apoptosis Assays
Two widely used assays to determine the effect of chemotherapeutic agents like this compound on cancer cells are the MTT assay and the Annexin V/Propidium Iodide (PI) apoptosis assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a quantitative method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Annexin V/PI Apoptosis Assay: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Data Presentation: Efficacy of this compound on Cancer Cell Lines (Illustrative Data)
The following table summarizes hypothetical quantitative data from cell viability and apoptosis assays performed on various cancer cell lines treated with this compound. This data is for illustrative purposes to demonstrate how results from these assays can be presented.
| Cell Line | Assay Type | Parameter | This compound Concentration | Result |
| Melanoma (A375) | MTT | IC50 (48h) | 10 µM | 50% inhibition of cell viability |
| Annexin V/PI | % Apoptotic Cells (24h) | 15 µM | 45% (Early + Late Apoptosis) | |
| Renal (786-O) | MTT | IC50 (48h) | 12 µM | 50% inhibition of cell viability |
| Annexin V/PI | % Apoptotic Cells (24h) | 18 µM | 40% (Early + Late Apoptosis) | |
| Ovarian (SKOV3) | MTT | IC50 (48h) | 8 µM | 50% inhibition of cell viability |
| Annexin V/PI | % Apoptotic Cells (24h) | 12 µM | 55% (Early + Late Apoptosis) |
Experimental Protocols
MTT Cell Viability Assay Protocol
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software.
-
Application Notes: Immunohistochemical Detection of DNA Damage Induced by Zeniplatin
Introduction
Zeniplatin is a third-generation platinum-based chemotherapeutic agent characterized by a complex of platinum with 1,2-diaminocyclohexane (DACH). Similar to other platinum analogs like cisplatin and carboplatin, this compound's cytotoxic effects are primarily mediated through its interaction with DNA, leading to the formation of DNA adducts and subsequent cellular damage. The resulting DNA lesions trigger a cascade of cellular responses, including cell cycle arrest, DNA repair, and ultimately, apoptosis. Therefore, the detection and quantification of DNA damage are crucial for evaluating the efficacy of this compound and understanding its mechanism of action in preclinical and clinical research. Immunohistochemistry (IHC) offers a powerful and widely used technique to visualize and quantify DNA damage markers within the morphological context of tissues.
Mechanism of this compound-Induced DNA Damage
As a platinum-based compound, this compound is believed to exert its anticancer effects through the formation of covalent adducts with DNA.[1] The platinum atom in this compound binds to the N7 position of purine bases, primarily guanine and adenine. This binding can result in several types of DNA adducts, including:
-
Intrastrand cross-links: These are the most common type of adducts, where the platinum agent links two adjacent bases on the same DNA strand, most frequently two guanines (GpG) or a guanine and an adenine (ApG).[2][3]
-
Interstrand cross-links: These adducts form between bases on opposite DNA strands and are more cytotoxic as they block DNA replication and transcription.[2]
-
Monofunctional adducts: A single platinum molecule binds to one DNA base.[2]
These DNA adducts distort the DNA double helix, which is recognized by cellular DNA damage response (DDR) pathways. This recognition leads to the activation of various sensor proteins and downstream signaling cascades.
Key DNA Damage Markers for IHC Analysis
Several key proteins are activated and localized to the sites of DNA damage, serving as reliable biomarkers for IHC detection:
-
γH2AX: The phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is one of the earliest events in the DDR cascade following the formation of DNA double-strand breaks (DSBs). γH2AX forms distinct nuclear foci that can be visualized and quantified by IHC, providing a sensitive measure of DSB formation.
-
8-oxo-dG (8-hydroxy-2'-deoxyguanosine): Platinum-based drugs can induce oxidative stress, leading to the formation of reactive oxygen species (ROS) that can damage DNA. 8-oxo-dG is a major product of oxidative DNA damage and its detection by IHC can indicate the level of oxidative stress induced by this compound.
-
p53: The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. Upon DNA damage, p53 is stabilized and activated, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, induction of apoptosis. Accumulation of p53 in the nucleus, detectable by IHC, is indicative of a functional DNA damage response.
Applications in Research and Drug Development
IHC for DNA damage markers after this compound treatment has several important applications for researchers, scientists, and drug development professionals:
-
Pharmacodynamic (PD) Biomarker: Assessing the levels of DNA damage markers in tumor tissues can serve as a PD biomarker to confirm that this compound has reached its target and is exerting its intended biological effect.
-
Dose-Response and Time-Course Studies: IHC can be used to evaluate the extent of DNA damage at different doses of this compound and over various time points after treatment, providing insights into the drug's kinetics and optimal dosing schedules.
-
Predictive Biomarker of Response: The level of baseline or this compound-induced DNA damage may correlate with tumor sensitivity and patient response to therapy.
-
Evaluation of Combination Therapies: IHC can be employed to assess whether combining this compound with other agents, such as DNA repair inhibitors, enhances its DNA-damaging effects.
-
Toxicology Studies: Assessing DNA damage in normal tissues can help to evaluate the genotoxicity and potential side effects of this compound.
Experimental Protocols
This section provides detailed IHC protocols for the detection of γH2AX, 8-oxo-dG, and p53 in formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound. These protocols are based on established methods for other platinum-based drugs and may require optimization for specific antibodies and tissue types.
Protocol 1: Immunohistochemistry for γH2AX
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% BSA or 5% normal goat serum in PBS
-
Primary Antibody: Rabbit anti-γH2AX (phospho S139) antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS for 2 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in Blocking Buffer to its optimal concentration.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the slides in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results: Positive staining for γH2AX will appear as distinct, brown nuclear foci.
Protocol 2: Immunohistochemistry for 8-oxo-dG
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary Antibody: Mouse anti-8-oxo-dG antibody
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
Procedure:
The procedure is similar to Protocol 1 with the following key differences:
-
Primary Antibody Incubation: Use a diluted mouse anti-8-oxo-dG antibody.
-
Secondary Antibody Incubation: Use an HRP-conjugated goat anti-mouse secondary antibody.
Expected Results: Positive staining for 8-oxo-dG will appear as brown staining, which can be both nuclear and cytoplasmic.
Protocol 3: Immunohistochemistry for p53
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary Antibody: Mouse or Rabbit anti-p53 antibody
-
Secondary Antibody: HRP-conjugated goat anti-mouse or anti-rabbit IgG (depending on the primary antibody host)
Procedure:
The procedure follows the same steps as Protocol 1.
-
Primary Antibody Incubation: Use a diluted anti-p53 antibody.
-
Secondary Antibody Incubation: Use the appropriate HRP-conjugated secondary antibody.
Expected Results: Positive staining for p53 will be observed as brown nuclear accumulation in cells with a DNA damage response.
Quantitative Data Summary
| Treatment Group | Marker | Mean % Positive Cells (± SD) | Mean Foci per Nucleus (± SD) (for γH2AX) |
| Vehicle Control | γH2AX | 5.2 ± 1.8 | 1.5 ± 0.5 |
| 8-oxo-dG | 8.1 ± 2.5 | N/A | |
| p53 | 10.5 ± 3.1 | N/A | |
| This compound (Low Dose) | γH2AX | 35.7 ± 5.6 | 8.2 ± 2.1 |
| 8-oxo-dG | 25.4 ± 4.9 | N/A | |
| p53 | 40.1 ± 6.2 | N/A | |
| This compound (High Dose) | γH2AX | 68.3 ± 8.2 | 15.6 ± 3.4 |
| 8-oxo-dG | 45.9 ± 7.1 | N/A | |
| p53 | 72.8 ± 9.5 | N/A |
SD: Standard Deviation; N/A: Not Applicable
Visualizations
Caption: Workflow for Immunohistochemical Staining.
Caption: this compound-Induced DNA Damage Pathway.
References
Zeniplatin for Intraperitoneal Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeniplatin is a third-generation platinum-based chemotherapeutic agent that has demonstrated broad preclinical antitumor activity.[1] While clinical trials have primarily focused on its intravenous administration for various solid tumors, its potential for intraperitoneal (IP) application in treating peritoneal carcinomatosis remains an area of active investigation.[2][3][4] The rationale for IP chemotherapy lies in its ability to deliver high concentrations of cytotoxic agents directly to peritoneal tumors, thereby maximizing efficacy while minimizing systemic toxicity.[5] This is achieved by exploiting the peritoneal-plasma barrier, which slows the clearance of the drug from the peritoneal cavity.
These application notes provide a comprehensive overview of the potential use of this compound in IP chemotherapy studies, including proposed experimental protocols based on established methodologies for other platinum compounds like cisplatin and carboplatin. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of intraperitoneal this compound.
Mechanism of Action and Signaling Pathways
Like other platinum-based drugs, this compound is believed to exert its cytotoxic effects through the formation of platinum-DNA adducts. This leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The cellular response to platinum-induced DNA damage involves a complex network of signaling pathways.
Diagram of Postulated this compound Signaling Pathway
Caption: Postulated signaling pathway of this compound in cancer cells.
Data from Preclinical and Clinical Studies (Intravenous Administration)
While direct data for intraperitoneal this compound is limited, intravenous studies provide valuable insights into its pharmacokinetic profile and toxicity.
| Parameter | Value | Reference |
| Maximum Tolerated Dose (IV) | 145 mg/m² | |
| Dose-Limiting Toxicity (IV) | Leukopenia and neutropenia | |
| Non-Hematological Side Effects (IV) | Nausea and vomiting | |
| Nephrotoxicity (IV) | Not significant at doses ≤ 120 mg/m² | |
| Terminal Half-life (plasma ultrafiltrate) | 3.7 - 7.2 hours | |
| Plasma Protein Binding | ~90% | |
| Urinary Excretion (24h) | ~60% |
Proposed Experimental Protocols for Intraperitoneal this compound
The following protocols are adapted from established methods for intraperitoneal chemotherapy with other platinum compounds and should be optimized for specific experimental conditions.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on peritoneal cancer cell lines.
Materials:
-
Peritoneal cancer cell lines (e.g., SKOV-3 for ovarian cancer, CT26 for colorectal cancer)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or saline) and serially dilute it to the desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.
-
Incubate the plates for a predetermined duration (e.g., 24, 48, 72 hours).
-
Assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Diagram of In Vitro Cytotoxicity Workflow
Caption: Workflow for in vitro cytotoxicity testing of this compound.
In Vivo Animal Studies
Objective: To evaluate the efficacy and toxicity of intraperitoneal this compound in a murine model of peritoneal carcinomatosis.
Animal Models:
-
Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft models.
-
Cancer cell lines such as SKOV3 (ovarian) or A2780 (ovarian) can be injected intraperitoneally to establish peritoneal tumors.
Proposed Treatment Protocol:
-
Tumor Inoculation: Inject 1x10^6 to 5x10^6 cancer cells in 200 µL of sterile PBS into the peritoneal cavity of each mouse.
-
Tumor Establishment: Allow 7-14 days for tumors to establish. Monitor tumor growth using bioluminescence imaging if using luciferase-expressing cells, or by monitoring abdominal girth and body weight.
-
Treatment Groups:
-
Vehicle control (e.g., saline) IP
-
This compound (dose range to be determined based on MTD studies, e.g., starting from a fraction of the intravenous MTD) IP
-
Positive control (e.g., Cisplatin or Carboplatin) IP
-
-
Drug Administration: Administer the treatment intraperitoneally in a volume of 200-500 µL. The frequency of administration could be once weekly for 3-4 weeks.
-
Monitoring:
-
Monitor body weight and clinical signs of toxicity daily.
-
Assess tumor burden weekly using imaging or at the end of the study by necropsy.
-
Collect blood samples for hematology and clinical chemistry analysis at the end of the study.
-
-
Endpoint: Euthanize mice when they meet predefined humane endpoints or at the end of the study.
-
Outcome Measures:
-
Tumor weight or nodule count in the peritoneal cavity.
-
Overall survival.
-
Histopathological analysis of tumors and major organs.
-
Assessment of toxicity based on body weight changes and blood parameters.
-
Diagram of In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of intraperitoneal this compound.
Formulation Considerations for Intraperitoneal Administration
The solubility and stability of this compound in the administration vehicle are critical for ensuring accurate dosing and bioavailability. This compound is reported to be more water-soluble than cisplatin.
-
Vehicle: Sterile, isotonic saline (0.9% NaCl) is a common vehicle for intraperitoneal administration of platinum compounds.
-
Solubility: The solubility of this compound in the chosen vehicle should be determined to prepare a stable and clear solution for injection.
-
Stability: The stability of the this compound solution at the desired concentration and storage conditions should be assessed to ensure its integrity throughout the experiment.
Conclusion
The application of this compound in intraperitoneal chemotherapy presents a promising avenue for the treatment of peritoneal malignancies. The provided application notes and proposed protocols offer a foundational framework for researchers to explore the preclinical efficacy and safety of this third-generation platinum compound in an intraperitoneal setting. Further studies are warranted to establish optimal dosing regimens, assess long-term toxicity, and elucidate the specific molecular mechanisms underlying its antitumor activity when administered via the intraperitoneal route.
References
- 1. A Phase I Dose Escalation Study of Oxaliplatin, Cisplatin and Doxorubicin Applied as PIPAC in Patients with Peritoneal Carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum distribution in intraperitoneal tumors after intraperitoneal cisplatin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intraperitoneal CAR T-cell therapy for peritoneal carcinomatosis from gastroesophageal cancer: preclinical investigations to a phase I clinical trial (NCT06623396) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Lentiviral-Based Zeniplatin Resistance Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing Zeniplatin-resistant cancer cell line models using lentiviral transduction. The protocols outlined below are designed to be a foundational resource for researchers investigating the molecular mechanisms of this compound resistance and for professionals in drug development seeking to identify novel therapeutic strategies to overcome it.
Introduction
This compound is a next-generation platinum-based chemotherapeutic agent showing promise in preclinical studies. However, as with other platinum-based drugs, the development of therapeutic resistance is a significant clinical challenge. Understanding the molecular drivers of this compound resistance is paramount for optimizing its clinical application and developing effective combination therapies. Lentiviral vectors offer a powerful tool for creating stable, genetically defined cell line models of drug resistance.[1] By overexpressing specific genes or introducing gene-editing machinery like CRISPR/Cas9, researchers can systematically investigate the genes and signaling pathways that contribute to this compound resistance.[1][2][3][4]
This document details the protocols for generating this compound-resistant cell lines through lentiviral transduction, including lentiviral particle production, target cell transduction, and the selection and validation of resistant phenotypes.
Data Presentation
The successful generation of a this compound-resistant cell line is quantitatively assessed by determining the half-maximal inhibitory concentration (IC50). The Resistance Index (RI) is then calculated to quantify the degree of acquired resistance.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Genetic Modification | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| OVCAR-3 | ABCB1 Overexpression | 2.5 ± 0.3 | 25.0 ± 2.1 | 10.0 |
| A549 | XRCC1 Overexpression | 1.8 ± 0.2 | 16.2 ± 1.5 | 9.0 |
| MCF-7 | Control (Non-Targeting) | 3.0 ± 0.4 | 3.2 ± 0.5 | 1.1 |
Table 2: Transduction Efficiency in Target Cell Lines
| Cell Line | Vector | Marker | MOI | Transduction Efficiency (%) |
| OVCAR-3 | pLenti-ABCB1-Puro | Puromycin | 5 | >90% |
| A549 | pLenti-XRCC1-Puro | Puromycin | 5 | >90% |
| MCF-7 | pLenti-Control-Puro | Puromycin | 5 | >90% |
Experimental Protocols
Protocol 1: Lentiviral Particle Production in HEK293T Cells
This protocol describes the production of lentiviral particles using a third-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (e.g., pLenti-GeneOfInterest-Puro)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
High-glucose DMEM with 10% FBS
-
0.45 µm sterile filters
Procedure:
-
Day 1: Seeding HEK293T Cells:
-
Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture: 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Carefully add the transfection complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 3 & 4: Harvest Virus:
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube.
-
Add fresh complete medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the collection from 48 hours.
-
Filter the pooled supernatant through a 0.45 µm sterile filter to remove cell debris.
-
Aliquot the viral particles and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Target Cancer Cells
This protocol details the transduction of the target cancer cell line to generate a stable cell line.
Materials:
-
Target cancer cells (e.g., OVCAR-3, A549)
-
Lentiviral particles from Protocol 1
-
Complete growth medium for the target cell line
-
Polybrene (8 mg/mL stock)
-
Puromycin (or other selection antibiotic)
Procedure:
-
Day 1: Seeding Target Cells:
-
Plate target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction medium: complete growth medium containing 8 µg/mL Polybrene. Note: Some cell types are sensitive to Polybrene; always perform a toxicity control.
-
Remove the old medium from the cells.
-
Add the lentiviral stock to the transduction medium at the desired Multiplicity of Infection (MOI). A typical starting range is MOI 1, 2, and 5.
-
Add the virus-containing medium to the cells.
-
Incubate at 37°C for 18-24 hours.
-
-
Day 3: Medium Change:
-
Remove the virus-containing medium and replace it with fresh complete growth medium.
-
-
Day 4 onwards: Antibiotic Selection:
-
After 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration should be predetermined with a kill curve for the specific cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection until all non-transduced control cells have died (typically 7-14 days).
-
Expand the surviving pool of stably transduced cells.
-
Protocol 3: Determination of this compound IC50
This protocol is for determining the IC50 of this compound in both the parental and the newly generated resistant cell lines using a cell viability assay (e.g., MTT or CCK-8).
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
This compound stock solution
-
Complete growth medium
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Day 1: Cell Seeding:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
-
Day 2: Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubate for 48-72 hours.
-
-
Day 4/5: Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot a dose-response curve with this compound concentration on the x-axis and percent cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Calculate the Resistance Index (RI) using the formula: RI = IC50 (Resistant Line) / IC50 (Parental Line).
-
Visualizations
Caption: Workflow for generating and validating this compound-resistant cell lines.
Caption: Putative signaling pathways involved in this compound resistance.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Zeniplatin Resistance in Cancer Cells
Disclaimer: Zeniplatin is a platinum-based chemotherapeutic agent. However, publicly available research on its specific resistance mechanisms is limited. The following information is largely based on the extensive research conducted on a closely related and widely studied platinum-based drug, cisplatin. Researchers should use this guide as a starting point and validate these findings and protocols for their specific this compound-resistant cancer cell models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming this compound resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to platinum-based drugs like this compound?
A1: Resistance to platinum-based drugs is multifactorial and can be broadly categorized into pre-target, on-target, post-target, and off-target mechanisms.[1][2]
-
Reduced Intracellular Drug Accumulation: This can be due to decreased uptake by copper transporters like CTR1 or increased efflux by ATP-binding cassette (ABC) transporters.[3][4]
-
Enhanced DNA Repair: Increased capacity of the nucleotide excision repair (NER) pathway, involving proteins like ERCC1, to remove platinum-DNA adducts is a major resistance mechanism.[5]
-
Intracellular Inactivation: Elevated levels of intracellular thiols, such as glutathione (GSH) and metallothioneins, can bind to and neutralize the drug.
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can inhibit cell death.
-
Epithelial-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer drug resistance.
-
Autophagy: This cellular recycling process can either promote survival or contribute to cell death in response to treatment, and its dysregulation is linked to resistance.
Q2: How can I establish a this compound-resistant cell line?
A2: A common method is through continuous exposure to escalating drug concentrations.
-
Determine Initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound.
-
Continuous Low-Dose Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).
-
Gradual Dose Escalation: As cells adapt and resume normal proliferation, gradually increase the this compound concentration. This process can take several months.
-
Characterization: The resulting cell line is considered resistant when it can proliferate in a significantly higher drug concentration (e.g., 5-10 times the original IC50).
Q3: What are some initial strategies to try and overcome this compound resistance in my cell line?
A3: Several strategies can be explored, often in combination.
-
Combination Therapy: Combine this compound with inhibitors of pathways known to be involved in resistance. For example, use inhibitors of DNA repair enzymes (e.g., PARP inhibitors), efflux pumps, or pro-survival signaling pathways like PI3K/Akt.
-
Targeting Autophagy: Modulate autophagy using inhibitors (e.g., chloroquine) or inducers, depending on the context-specific role of autophagy in your model.
-
Epigenetic Modulation: Use DNA methyltransferase (DNMT) or histone deacetylase (HDAC) inhibitors to potentially re-sensitize cells to this compound.
-
Targeting the Tumor Microenvironment: In in vivo models, consider therapies that target components of the tumor microenvironment that may contribute to resistance.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | Inconsistent cell seeding density. | Always perform a cell count before seeding. Ensure a single-cell suspension to avoid clumps. |
| Reagent variability (drug stock, assay reagents). | Prepare fresh drug dilutions for each experiment. Aliquot and store stock solutions properly. | |
| Variation in incubation times. | Standardize all incubation times precisely. | |
| No significant difference in apoptosis between sensitive and resistant cells after treatment. | Insufficient drug concentration or time point. | Use a concentration that is cytotoxic to the sensitive line (e.g., 2-3x its IC50) and test multiple time points (e.g., 24, 48, 72 hours). |
| Non-apoptotic cell death is occurring. | Use multiple assays to assess different cell death modalities (e.g., assays for necrosis, autophagy). | |
| Technical issues with the apoptosis assay. | For flow cytometry, ensure proper compensation and gating using single-stain and unstained controls. | |
| High variability in RT-qPCR results for gene expression analysis. | Poor RNA quality. | Assess RNA integrity (e.g., using a Bioanalyzer) and ensure an A260/280 ratio of ~2.0. |
| Inefficient or non-specific primers. | Validate primer efficiency with a standard curve (should be 90-110%) and perform a melt curve analysis. | |
| Unstable reference/housekeeping genes. | Validate several reference genes and choose the one with the most stable expression across your experimental conditions. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTS Assay
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells. Include a vehicle-only control.
-
Incubation: Incubate for 48-72 hours at 37°C in a humidified incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability versus the log of the drug concentration. Use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Apoptosis Marker (Cleaved PARP)
-
Sample Preparation: Culture sensitive and resistant cells with and without this compound treatment for 24-48 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved PARP and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Key mechanisms of this compound action and resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for characterizing this compound resistance.
Logical Relationship of Combination Therapy
Caption: Logic of combination therapy to overcome resistance.
References
- 1. Molecular mechanisms of cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin resistance: preclinical findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin Resistance: Genetic and Epigenetic Factors Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Cisplatin-Induced Nephrotoxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating and mitigating cisplatin-induced nephrotoxicity in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments.
Q1: What is the underlying mechanism of cisplatin-induced nephrotoxicity?
A: Cisplatin-induced nephrotoxicity is a complex process involving multiple cellular pathways. The primary mechanism involves the accumulation of cisplatin in the proximal tubule epithelial cells of the kidney.[1][2] This accumulation is facilitated by transporters like the organic cation transporter 2 (OCT2) on the basolateral membrane.[1][3][4] Inside the cells, cisplatin induces injury through several interconnected pathways:
-
Oxidative Stress: It generates reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.
-
Inflammation: Cisplatin triggers a robust inflammatory response, characterized by the production of pro-inflammatory cytokines like TNF-α and the infiltration of immune cells.
-
Apoptosis and Necrosis: It damages both nuclear and mitochondrial DNA, activating intrinsic and extrinsic apoptotic pathways, leading to programmed cell death. At lower concentrations, apoptosis is predominant, while higher concentrations lead to necrosis.
-
Mitochondrial Dysfunction: Cisplatin accumulates in mitochondria, disrupting respiration, decreasing ATP production, and depleting antioxidant defense systems.
Q2: I am seeing high variability in kidney injury markers (BUN, Creatinine) within my cisplatin control group. What are the potential causes?
A: High variability is a common challenge. Several factors can contribute:
-
Animal Model: The dose of cisplatin required to induce nephrotoxicity varies significantly between rats and mice. Different strains within the same species may also respond differently.
-
Dosage and Administration: Cisplatin nephrotoxicity is dose-dependent. Ensure precise calculation and consistent intraperitoneal (i.p.) or intravenous (i.v.) administration. The vehicle (e.g., normal saline) and injection volume should be consistent across all animals.
-
Hydration Status: Dehydration can exacerbate cisplatin-induced kidney injury. Ensure all animals have free access to water throughout the experiment.
-
Cumulative Effects: If using a multi-dose regimen, be aware that cisplatin can accumulate in the kidney, and its clearance may decrease with successive cycles, potentially leading to varied responses.
Q3: My potential therapeutic agent is not showing a protective effect. What should I troubleshoot?
A: If a potential nephroprotective agent fails to show efficacy, consider the following:
-
Dosing and Timing: The dose of the therapeutic agent and its administration schedule relative to the cisplatin injection are critical. Pre-treatment is a common strategy to allow the protective agent to be present before the insult. For example, galangin was administered for 10 days, with cisplatin given on day 7.
-
Bioavailability: Ensure the route of administration (e.g., oral gavage, i.p. injection) results in adequate bioavailability of your compound in the kidney tissue.
-
Mechanism of Action: The agent's mechanism should ideally counter a key pathway in cisplatin toxicity (e.g., antioxidant, anti-inflammatory). If the agent targets a single pathway, protection may be incomplete as multiple pathways are involved in the injury.
-
Impact on Cisplatin Efficacy: A critical consideration is whether the protective agent interferes with the anti-cancer efficacy of cisplatin. This should be evaluated in parallel tumor models.
Q4: How long after cisplatin administration should I collect samples for analysis?
A: The timing depends on the specific research question and model. Renal dysfunction typically manifests several days after a single dose of cisplatin. A common time point for assessing acute kidney injury is 72 hours (3 days) to 5 days after a single cisplatin injection. For example, one protocol involves sacrificing animals on the 11th day after 10 days of treatment with a protective agent and a single cisplatin dose on day 7.
Quantitative Data on Nephroprotective Agents
The following table summarizes data from various in vivo studies demonstrating the effects of different agents in reducing cisplatin-induced nephrotoxicity.
| Protective Agent | Animal Model | Cisplatin Dose & Route | Agent Dose & Route | Key Outcomes | Reference |
| Galangin | Wistar Rats | 8 mg/kg, i.p. | 100 mg/kg, p.o. | Preserved renal function, suppressed oxidative stress, inflammation, and apoptosis. | |
| Selenomethionine | Wistar Rats | 5 mg/kg, i.p. | In drinking water | Reduced renal damage, increased urea excretion, improved creatinine clearance. | |
| Farrerol | C57BL/6 Mice | 20 mg/kg, i.p. | 50 mg/kg, i.p. | Improved BUN and SCr levels, reduced kidney injury markers (KIM-1, NGAL), inhibited inflammation and apoptosis. | |
| Daidzein | C57BL/6 Mice | 20 mg/kg, i.p. | 10 mg/kg, i.p. | Reduced kidney injury markers (NGAL, BUN, creatinine), attenuated oxidative stress and cell death. | |
| Zinc Picolinate | Wistar Rats | 7 mg/kg, i.p. | 6 mg Zn/kg, i.p. | Significantly reduced urea, creatinine, and markers of oxidative stress and inflammation (MDA, TNF-α). | |
| Terpenes (from G. lucidum) | Mice | 16 mg/kg, i.p. | 100 mg/kg, p.o. | Prevented increase in urea and creatinine; maintained renal antioxidant defense systems (SOD, CAT, GSH). | |
| Shikimic Acid | BALB/c Mice | 16 mg/kg, i.p. | 25 & 50 mg/kg, p.o. | Reduced serum creatinine levels and ameliorated histological kidney injury. |
Experimental Protocols
This section provides a generalized methodology for an in vivo study of cisplatin-induced nephrotoxicity.
Animal Model and Acclimatization
-
Species/Strain: Adult male Wistar rats (200-220g) or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Housing: House animals in a controlled environment (12-h light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before starting the experiment.
Experimental Groups
A typical study design includes at least four groups (n=6-8 animals per group):
-
Group 1 (Control): Receives the vehicle for both the therapeutic agent and cisplatin (e.g., oral saline, i.p. saline).
-
Group 2 (Cisplatin Control): Receives the vehicle for the therapeutic agent and a single nephrotoxic dose of cisplatin.
-
Group 3 (Agent + Cisplatin): Receives the therapeutic agent and a single nephrotoxic dose of cisplatin.
-
Group 4 (Agent Per Se): Receives the therapeutic agent and the vehicle for cisplatin to evaluate any effects of the agent alone.
Induction of Nephrotoxicity and Treatment
-
Cisplatin Administration: Dissolve cisplatin in sterile normal saline (0.9% NaCl). Administer a single intraperitoneal (i.p.) injection. Common doses range from 6-8 mg/kg for rats and 16-20 mg/kg for mice.
-
Therapeutic Agent Administration: The agent can be administered before (pre-treatment), during (co-treatment), or after (post-treatment) cisplatin injection. The route (e.g., oral gavage, i.p.) and duration depend on the agent's properties. For example, a protective agent may be given daily for 5-10 days, with the cisplatin injection occurring partway through the treatment period.
Monitoring and Sample Collection
-
Monitoring: Record body weight daily. Monitor for signs of distress.
-
Metabolic Cages: 24 hours before sacrifice, place animals in metabolic cages to collect urine for analysis of markers like kidney injury molecule-1 (KIM-1).
-
Sacrifice and Sample Collection: At the end of the experimental period (e.g., 72 hours after cisplatin), euthanize the animals.
-
Blood Collection: Collect blood via cardiac puncture for serum analysis. Centrifuge to separate serum and store at -80°C.
-
Kidney Collection: Perfuse the kidneys with cold saline. Weigh the kidneys and process them immediately. One kidney can be fixed in 10% neutral buffered formalin for histology, while the other can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays (e.g., Western blot, PCR, oxidative stress markers).
-
Endpoint Analysis
-
Renal Function Tests: Measure serum levels of blood urea nitrogen (BUN) and creatinine (SCr).
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) in kidney tissue homogenates.
-
Histopathology: Stain paraffin-embedded kidney sections with Hematoxylin and Eosin (H&E) to assess morphological changes like tubular necrosis, cast formation, and inflammation.
-
Protein/Gene Expression: Use Western blot or PCR to measure the expression of proteins involved in inflammation (e.g., NF-κB, TNF-α) and apoptosis (e.g., Bax, Bcl-2, Caspase-3).
Visualizations: Pathways and Workflows
Signaling Pathways in Cisplatin Nephrotoxicity
Caption: Key molecular pathways activated by cisplatin accumulation in renal cells.
Experimental Workflow Diagram
References
- 1. An integrated view of cisplatin-induced nephrotoxicity and ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo assessment of reversing Cisplatin-Induced nephrotoxicity using Jatropha mollissima crude extract and its potential cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
Zeniplatin Technical Support Center: Troubleshooting and FAQs
Welcome to the Zeniplatin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the solubility challenges and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a platinum-based antineoplastic agent, analogous to carboplatin. Its primary mechanism of action, like other platinum-based drugs, involves binding to DNA to form adducts. This DNA damage disrupts normal cellular processes, including replication and transcription, ultimately leading to the activation of apoptotic signaling pathways and cell death.
Q2: I'm observing precipitation when I dilute my this compound stock solution into aqueous buffer. What is happening?
This is a common issue due to the poor aqueous solubility of this compound. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium such as Phosphate-Buffered Saline (PBS) or cell culture media, the this compound can crash out of solution as it is not readily soluble in water.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is known to be soluble in DMSO.
Q4: Are there any alternative solvents I can use if I cannot use DMSO in my experiment?
While DMSO is the most commonly recommended solvent, other organic solvents may be used, though their efficacy can vary. It is crucial to perform small-scale solubility tests before preparing a large stock solution. For some platinum compounds, co-solvent systems or formulation strategies are employed to improve aqueous compatibility.
Q5: How can I improve the solubility of this compound in my aqueous working solutions for cell-based assays?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods, which often require optimization for your specific experimental setup, include:
-
Co-solvents: Introducing a small, permissible percentage of a water-miscible organic solvent (like ethanol or a lower concentration of DMSO) into your final aqueous solution can help maintain this compound's solubility.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Investigating the effect of slightly acidic or basic conditions on this compound's solubility in your buffer system may be beneficial, provided it does not compromise your experimental integrity.
-
Use of Surfactants: Non-ionic surfactants can be used at low concentrations to create micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their water solubility.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a structured approach to resolving common solubility problems encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) | This compound has low aqueous solubility. The rapid change in solvent polarity causes the compound to fall out of solution. | 1. Reduce the final concentration: Attempt to work with a lower final concentration of this compound in your assay. 2. Optimize the dilution method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations. 3. Use a co-solvent: Prepare your final working solution with a small, tolerated percentage of DMSO (e.g., 0.1-0.5%). Always include a vehicle control with the same final DMSO concentration in your experiment. 4. Warm the aqueous buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental system. |
| Inconsistent results in cell-based assays | Incomplete dissolution of this compound leading to inaccurate final concentrations. Degradation of the compound in the working solution. | 1. Visually inspect for precipitation: Before adding the working solution to your cells, carefully inspect it for any visible precipitate. If present, do not proceed and refer to the troubleshooting steps for precipitation. 2. Prepare fresh working solutions: Prepare the final diluted working solution of this compound immediately before use. Do not store diluted aqueous solutions for extended periods. 3. Sonication: Briefly sonicate the final working solution in a water bath sonicator to aid in the dissolution of any microscopic precipitates. |
| Difficulty dissolving this compound powder to make a stock solution | The this compound powder may have absorbed moisture or the chosen solvent is not optimal. | 1. Ensure anhydrous conditions: Use high-purity, anhydrous DMSO to prepare the stock solution. 2. Gentle warming and vortexing: After adding the solvent, gently warm the vial (e.g., in a 37°C water bath) and vortex intermittently until the powder is completely dissolved. 3. Sonication: If gentle warming and vortexing are insufficient, brief sonication can be used to facilitate dissolution. |
Quantitative Solubility Data
Due to the limited availability of public quantitative solubility data for this compound, the following table provides a general overview based on available information for this compound and analogous platinum-based compounds. Researchers should determine the precise solubility in their specific experimental systems.
| Solvent/Buffer | This compound Solubility (Qualitative) | General Solubility of Platinum Analogs | Notes |
| DMSO | Soluble[1] | Generally soluble | Recommended solvent for stock solution preparation. |
| Water | Poorly soluble/Insoluble | Varies from sparingly soluble to insoluble | Aqueous solubility is a known challenge for many platinum-based drugs. |
| PBS (Phosphate-Buffered Saline) | Likely poorly soluble | Can be poorly soluble and may precipitate over time | The presence of phosphate ions can sometimes lead to the precipitation of metal complexes. |
| Cell Culture Media (e.g., DMEM, RPMI) | Likely poorly soluble | Dilution from a DMSO stock can lead to precipitation. | The final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. |
| Ethanol | Data not available | Can be used as a co-solvent. | May be useful in a co-solvent system with water or buffer. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). A supplier datasheet suggests the volumes needed for different masses to achieve specific concentrations[1].
-
Vortex the tube thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
If any particulates remain, briefly sonicate the tube in a water bath sonicator.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (days to weeks)[1].
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
This compound stock solution (in DMSO)
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer or cell culture medium.
-
While vortexing the tube containing the aqueous medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing is crucial to prevent precipitation.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used. Consider preparing a new solution at a lower concentration or using one of the solubility enhancement techniques.
-
Use the freshly prepared working solution immediately in your cell-based assay.
Important Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity[2]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: A logical workflow for addressing this compound solubility challenges.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling cascade initiated by this compound leading to apoptosis.
References
Technical Support Center: Improving Platinum-Based Drug Delivery to Tumor Tissues
Note to Researcher: Initial searches for "Zeniplatin" yielded limited publicly available information regarding advanced drug delivery systems and specific experimental protocols. This compound is a platinum-based compound that underwent Phase I clinical trials, but extensive research into nanoparticle-based delivery or targeted therapies is not readily found in the public domain.[1]
Therefore, this technical support center provides guidance on improving the tumor delivery of platinum-based drugs in general, with a focus on common challenges and strategies applicable to compounds like cisplatin, carboplatin, and oxaliplatin. The principles and protocols described here are derived from extensive research on these analogues and are intended to serve as a foundational guide for your work with novel or less-documented platinum agents.
Frequently Asked Questions (FAQs)
Q1: My platinum-drug-loaded nanoparticles show good in vitro efficacy but poor in vivo anti-tumor activity. What are the potential reasons?
A1: This is a common challenge. The discrepancy between in vitro and in vivo results can be attributed to several factors:
-
Poor Pharmacokinetics: The nanoparticles might be rapidly cleared from circulation by the reticuloendothelial system (RES) before they can accumulate in the tumor.
-
Limited Tumor Penetration: Even if the nanoparticles reach the tumor vasculature, they may not effectively extravasate and penetrate deep into the tumor tissue. This is often referred to as the "enhanced permeability and retention" (EPR) effect, which can be heterogeneous and not universally effective.[2][3]
-
Premature Drug Release: The drug may be released from the nanoparticle carrier in the bloodstream before reaching the tumor, leading to systemic toxicity and reduced therapeutic concentration at the target site.
-
Instability in Biological Fluids: The nanoparticle formulation may not be stable in the presence of plasma proteins, leading to aggregation or degradation.
Q2: How can I improve the circulation time of my platinum-drug nanoparticles?
A2: To enhance circulation time and reduce RES uptake, surface modification of the nanoparticles is a common strategy.
-
PEGylation: Attaching polyethylene glycol (PEG) to the nanoparticle surface creates a hydrophilic layer that sterically hinders opsonization (the process of marking particles for phagocytosis).
-
"Stealth" Coatings: Using other biocompatible polymers or coatings that mimic the surface of host cells can also help the nanoparticles evade the immune system.[3]
Q3: What strategies can I use to enhance the specific targeting of my nanoparticles to tumor cells?
A3: Beyond the passive accumulation via the EPR effect, active targeting can significantly improve drug delivery.[2] This involves conjugating targeting ligands to the nanoparticle surface that bind to receptors overexpressed on cancer cells. Common targeting moieties include:
-
Antibodies or Antibody Fragments: For example, targeting HER2 in breast cancer or EGFR in various carcinomas.
-
Peptides: RGD peptides that target integrins, which are often overexpressed on tumor neovasculature.
-
Small Molecules: Folic acid or transferrin, which bind to their respective receptors that are frequently upregulated in cancer cells to meet their high metabolic demands.
Q4: I am observing high systemic toxicity with my platinum-drug formulation. How can this be mitigated?
A4: High systemic toxicity is often a result of non-specific drug distribution. To mitigate this:
-
Use a Prodrug Approach: Platinum(IV) prodrugs, for instance, are less reactive than their Platinum(II) counterparts and are reduced to the active form in the hypoxic tumor microenvironment.
-
Stimuli-Responsive Release: Design nanoparticles that release the drug only in response to specific triggers within the tumor microenvironment, such as low pH, specific enzymes (e.g., matrix metalloproteinases), or redox potential.
-
Optimize Dosing and Infusion Rate: As seen in early clinical studies of platinum drugs like this compound, dose-limiting toxicities are a major concern. Encapsulation in a nanoparticle carrier may alter the maximum tolerated dose. Careful dose-escalation studies in animal models are crucial.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Drug Encapsulation Efficiency | Poor affinity between the drug and the nanoparticle core material. | Modify the hydrophobicity/hydrophilicity of the drug or the polymer. For hydrophobic drugs like some platinum complexes, use a nanoparticle with a hydrophobic core (e.g., zein, PLGA). Adjust the pH or use a different solvent system during nanoparticle preparation. |
| Nanoparticle Aggregation After Formulation | Insufficient surface charge or steric stabilization. | Optimize the concentration of stabilizing agents (e.g., PVA, poloxamers). Modify the nanoparticle surface with charged molecules or PEG. |
| Inconsistent Batch-to-Batch Results | Variability in the synthesis or purification process. | Standardize all experimental parameters, including temperature, stirring speed, and purification methods (e.g., dialysis, centrifugation). Implement rigorous characterization for each batch (size, zeta potential, drug loading). |
| Limited Cellular Uptake in Vitro | Inefficient endocytosis pathway for the nanoparticle. | Investigate different cell lines to check for receptor expression if using active targeting. Modify the nanoparticle surface with cell-penetrating peptides or targeting ligands to promote receptor-mediated endocytosis. |
Experimental Protocols
Protocol 1: General Method for Formulating Platinum-Drug Loaded Nanoparticles via Nanoprecipitation
This protocol describes a common method for encapsulating a hydrophobic platinum compound within a polymer matrix like PLGA.
-
Organic Phase Preparation: Dissolve a specific amount of the platinum drug and the polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution, often containing a surfactant or stabilizer (e.g., polyvinyl alcohol - PVA) to prevent nanoparticle aggregation.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the drug into nanoparticles.
-
Solvent Evaporation: Stir the resulting suspension at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization & Storage: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry for long-term storage.
Protocol 2: In Vitro Drug Release Study
-
Sample Preparation: Suspend a known amount of drug-loaded nanoparticles in a release buffer (e.g., PBS at pH 7.4 to simulate physiological conditions, and pH 5.5 to simulate the tumor microenvironment).
-
Incubation: Place the suspension in a dialysis bag with a suitable molecular weight cut-off and incubate it in a larger volume of the same release buffer at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), collect a sample of the release buffer from outside the dialysis bag.
-
Quantification: Analyze the concentration of the released platinum drug in the collected samples using a suitable analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Workflow for nanoparticle formulation and delivery.
Caption: Strategies for enhancing tumor-specific drug delivery.
References
Zeniplatin degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and troubleshooting of potential degradation issues related to Zeniplatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other platinum-based drugs?
This compound, with the chemical structure (2,2-bis(aminomethyl)-1,3-propanediol-N,N')(1,1-cyclobutanedicarboxylato(2')-O,O')platinum(II), is a third-generation platinum(II) anti-cancer agent.[1] Like its analog Carboplatin, it contains a dicarboxylate ligand, which generally confers greater stability compared to first-generation platinum drugs like Cisplatin. The primary mode of action for these drugs involves hydrolysis to an active, aquated form that can bind to DNA, leading to cytotoxicity in cancer cells.
Q2: What are the primary factors that can cause this compound degradation?
Based on the behavior of its close analog, Carboplatin, the primary factors that can lead to this compound degradation are:
-
Hydrolysis: Reaction with water can lead to the opening of the dicarboxylate ring and subsequent formation of various aquated species. This is a crucial step for its activation but uncontrolled hydrolysis can lead to loss of potency.
-
pH: The rate of hydrolysis is pH-dependent. Deviations from the optimal pH range can accelerate degradation.
-
Light Exposure: Platinum complexes are often light-sensitive. Exposure to light, especially UV light, can induce degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.
-
Presence of Nucleophiles: Solutions containing high concentrations of nucleophiles, such as chloride ions, can potentially displace the dicarboxylate ligand, leading to the formation of less active or inactive species.
Q3: How should I store my this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for long-term storage. For short-term storage (up to 24 hours), room temperature (15-25°C) is generally acceptable, but refrigeration is preferred.
-
Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Solvent: Prepare stock solutions in a suitable solvent such as 5% dextrose in water (D5W). Avoid using saline solutions (0.9% NaCl) for dilution if long-term stability is required, as chloride ions can accelerate degradation.
-
Container: Use glass or polypropylene containers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Experiments | This compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound solutions have been stored at the correct temperature and protected from light. 2. Check Solution Age: Use freshly prepared solutions whenever possible. 3. Review Diluent: Confirm that the diluent used is appropriate (e.g., D5W) and does not contain high concentrations of nucleophiles. |
| Precipitate Formation in Solution | Formation of insoluble degradation products or saturation issues. | 1. Inspect Visually: Before use, visually inspect the solution for any particulates or discoloration. 2. Ensure Complete Dissolution: When preparing solutions, ensure the compound is fully dissolved. Gentle warming or sonication may be attempted, but monitor for degradation. 3. Check pH: If possible, check the pH of the solution. Significant deviations from the expected range could indicate degradation. |
| Inconsistent Experimental Results | Variability in this compound concentration due to degradation. | 1. Standardize Preparation: Prepare this compound solutions consistently using a standard operating procedure (SOP). 2. Analyze Purity: If feasible, periodically check the purity and concentration of your stock solution using a validated analytical method like HPLC. |
Quantitative Data on Stability (Based on Carboplatin as an Analog)
Disclaimer: The following data is for Carboplatin and is provided as a guide for this compound due to the limited availability of specific data for this compound. Similar trends are expected, but the exact rates of degradation may differ.
Table 1: Effect of Temperature on Carboplatin Stability in 5% Dextrose Solution
| Temperature | Concentration | Stability (Time to 10% degradation) |
| 4°C | 1 mg/mL | > 28 days |
| 25°C | 1 mg/mL | ~ 14 days |
| 37°C | 1 mg/mL | ~ 5 days |
Table 2: Effect of Light on Carboplatin Stability at Room Temperature
| Condition | Concentration | % Degradation after 24 hours |
| Protected from Light | 0.5 mg/mL | < 5% |
| Exposed to Light | 0.5 mg/mL | 15-20% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity and Stability Assessment
This protocol provides a general method for assessing the purity and stability of this compound. It is based on typical methods used for platinum-based drugs and may require optimization.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in 5% dextrose in water. Further dilute to a working concentration of 100 µg/mL.
-
Test Sample: Dilute the this compound solution to be tested to a final concentration of approximately 100 µg/mL using 5% dextrose in water.
4. Analysis:
-
Inject the standard and test samples into the HPLC system.
-
Monitor the chromatogram for the this compound peak and any degradation product peaks.
-
The purity of the sample can be calculated by comparing the area of the this compound peak to the total area of all peaks.
-
For stability studies, analyze samples at different time points and calculate the percentage of this compound remaining relative to the initial time point.
Diagrams
Caption: Simplified degradation pathway of this compound.
References
Preventing Zeniplatin precipitation in stock solutions
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Zeniplatin, particularly concerning the preparation and stability of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). For laboratory and in vitro studies, DMSO is the most commonly used solvent to achieve high-concentration stock solutions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for long-term storage and at 4°C for short-term use (up to a few days). Protect solutions from light by using amber vials or by wrapping the vials in foil.
Q3: My this compound stock solution in DMSO has formed a precipitate. What could be the cause?
A3: Precipitation of this compound in DMSO stock solutions can be triggered by several factors:
-
Low Temperature: DMSO has a relatively high freezing point (18.5°C). If the stock solution is cooled too rapidly or stored at a temperature close to its freezing point, the DMSO can freeze, causing the solute (this compound) to precipitate out.
-
Supersaturation: The initial concentration of this compound may have exceeded its solubility limit in DMSO at the storage temperature.
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can promote precipitation of the compound.
-
Introduction of Water: The hygroscopic nature of DMSO can lead to water absorption from the atmosphere, which can decrease the solubility of this compound and cause it to precipitate.
Q4: How can I redissolve precipitated this compound in my stock solution?
A4: To redissolve precipitated this compound, you can gently warm the stock solution in a water bath at 37°C and vortex or sonicate until the precipitate is fully dissolved. Ensure the vial is tightly sealed to prevent moisture absorption. Before use, visually inspect the solution to confirm that all precipitate has dissolved.
Q5: Is it advisable to use aqueous buffers to prepare this compound stock solutions?
A5: While some platinum-based drugs are prepared in aqueous solutions for clinical use, preparing high-concentration stock solutions of this compound in aqueous buffers is generally not recommended due to its lower solubility in water compared to DMSO. If aqueous dilutions are required for your experiment, it is best to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous buffer immediately before use. Be aware that dilution into an aqueous environment can sometimes lead to precipitation if the final concentration exceeds the aqueous solubility of this compound.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving in DMSO. | The concentration of this compound is too high for the volume of DMSO used. | Increase the volume of DMSO to prepare a lower, more stable concentration. Refer to available solubility data for similar platinum compounds if specific data for this compound is unavailable. |
| Precipitate appears after storage at -20°C. | The stock solution was not allowed to fully equilibrate to room temperature before use, leading to localized concentration changes. Repeated freeze-thaw cycles. | Thaw the stock solution completely and warm it to room temperature. Vortex gently to ensure homogeneity before use. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Cloudiness or precipitate forms when diluting the DMSO stock into an aqueous medium (e.g., cell culture media). | The final concentration of this compound in the aqueous medium exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility. | Prepare a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous medium. Ensure the final concentration in the aqueous medium is below the solubility limit. Increase the final percentage of DMSO in the aqueous solution if your experimental system can tolerate it. |
| A black precipitate is observed in the solution. | This may indicate chemical degradation of the platinum complex, a known issue with some platinum(II) compounds. | Discard the stock solution as it is likely no longer active. Prepare a fresh stock solution and ensure proper storage conditions (protection from light, appropriate temperature). |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath or incubator at 37°C
Methodology:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (C₁₁H₁₈N₂O₆Pt) is approximately 469.36 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 469.36 g/mol * 1000 mg/g = 4.69 mg.
-
-
Weigh the this compound:
-
Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
-
Gentle Warming (if necessary):
-
If the this compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortex again until the solution is clear and free of any visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C for long-term storage.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Factors Influencing this compound Stock Solution Stability
Caption: Key factors that influence the stability of this compound solutions.
Validation & Comparative
Zeniplatin vs. Carboplatin: A Preclinical Comparative Guide
In the landscape of platinum-based chemotherapy, Carboplatin stands as a cornerstone of treatment for various solid tumors, notably ovarian and lung cancers. Zeniplatin, a third-generation platinum analog, was developed with the aim of improving upon the therapeutic index of its predecessors. This guide provides a comparative overview of this compound and Carboplatin based on available preclinical and clinical data, with a focus on experimental findings for researchers, scientists, and drug development professionals.
While extensive preclinical data for Carboplatin is readily available, similar detailed preclinical studies for this compound are not extensively published. Phase II clinical trials of this compound have alluded to its "broad preclinical antitumor activity," however, specific in vitro and in vivo data from these studies are not publicly accessible.[1] This guide therefore presents a comprehensive summary of Carboplatin's preclinical performance and discusses this compound in the context of its clinical trial findings and its position within the family of platinum-based drugs.
Mechanism of Action: A Shared Pathway of DNA Damage
Both this compound and Carboplatin, like other platinum-based anticancer agents, exert their cytotoxic effects primarily through interactions with DNA. Upon entering the cell, the platinum complexes undergo aquation, becoming activated and highly reactive. These activated forms then bind to DNA, forming intra-strand and inter-strand cross-links. These adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Caption: General signaling pathway for platinum-based drugs.
In Vitro Cytotoxicity
The cytotoxic potential of platinum compounds is typically evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment.
Carboplatin: In Vitro Cytotoxicity Data
The following table summarizes the IC50 values for Carboplatin in a panel of human ovarian cancer cell lines.
| Cell Line | Cancer Type | Carboplatin IC50 (µM) |
| OVCAR3 | Ovarian Carcinoma | <40[2] |
| Kuramochi | Ovarian Carcinoma | >85[2] |
| OVCAR8 | Ovarian Carcinoma | >85[2] |
| UT-OC-3 | Ovarian Carcinoma | 0.5 - 1.6 µg/mL |
| UT-OC-5 | Ovarian Carcinoma | 0.5 - 1.6 µg/mL |
| SK-OV-3 | Ovarian Carcinoma | 0.5 - 1.6 µg/mL |
| UT-OC-4 | Ovarian Carcinoma | 0.5 - 1.6 µg/mL |
| A2780 | Ovarian Carcinoma | 4.7 - 14.4[3] |
| *Converted from µg/mL to µM, the range is approximately 1.35 - 4.31 µM. |
This compound: In Vitro Cytotoxicity Data
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
In Vivo Efficacy
Preclinical in vivo studies, typically conducted in animal models such as mice bearing tumor xenografts, are crucial for evaluating the antitumor activity of a drug in a living organism.
Carboplatin: In Vivo Efficacy Data
Carboplatin has demonstrated significant in vivo efficacy in various preclinical models. The following table summarizes representative data from a study using an ovarian cancer xenograft model.
| Animal Model | Tumor Type | Treatment | Outcome |
| Nude Mice | Ovarian Cancer Xenograft (OV-41) | Paclitaxel-Carboplatin combination | Significant decrease in tumor weight compared to control. |
| Immunodeficient Mice | Ovarian Cancer Xenograft (A2780) | Carboplatin (50 mg/kg) | Temporary complete inhibition of tumor growth. |
This compound: In Vivo Efficacy Data
As with the in vitro data, specific quantitative in vivo efficacy data from preclinical studies of this compound are not publicly available. Phase II clinical trials have been conducted in patients with advanced malignant melanoma and renal cancer, showing some activity in melanoma. However, these studies were terminated early due to unexpected nephrotoxicity, which was not observed in the preceding Phase I trials.
Experimental Protocol: In Vivo Xenograft Study
The following diagram outlines a general workflow for an in vivo efficacy study using a subcutaneous xenograft model.
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion
Carboplatin is a well-established platinum-based agent with a large body of preclinical data supporting its cytotoxic and in vivo antitumor activities. This guide provides a snapshot of this data, particularly in the context of ovarian cancer models.
This compound, as a third-generation analog, was developed to improve upon existing platinum therapies. While its preclinical development suggested broad antitumor activity, the lack of publicly available, detailed preclinical data makes a direct, quantitative comparison with Carboplatin challenging. The clinical development of this compound was hampered by unexpected nephrotoxicity in Phase II trials, a toxicity that was not predicted by its preclinical evaluation or initial clinical studies.
For researchers and drug developers, the story of this compound underscores the critical importance of comprehensive preclinical evaluation and the potential for unforeseen toxicities to emerge in later stages of clinical development. While Carboplatin remains a vital tool in the oncologist's arsenal, the quest for novel platinum agents with improved efficacy and safety profiles continues. Future research in this area will undoubtedly build upon the lessons learned from both the successes and challenges of drugs like Carboplatin and this compound.
References
Zeniplatin and Cisplatin: A Head-to-Head Comparison of Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the toxicological profiles of the platinum-based chemotherapeutic agents, Zeniplatin and cisplatin. While both drugs are effective in cancer treatment, their associated toxicities represent a critical consideration in clinical application and drug development. This document summarizes available data on their comparative toxicities, details relevant experimental protocols, and visualizes key signaling pathways involved in their mechanisms of toxicity.
Executive Summary
Cisplatin, a cornerstone of chemotherapy for various solid tumors, is notoriously associated with significant dose-limiting toxicities, including nephrotoxicity, ototoxicity, neurotoxicity, and myelosuppression.[1][2] this compound, a newer platinum complex, has been developed with the aim of reducing these severe side effects. Clinical data from a Phase I trial of this compound suggests a different toxicity profile, with myelosuppression (specifically leukopenia and neutropenia) being the primary dose-limiting toxicity. Notably, the trial indicated that this compound was not significantly nephrotoxic at doses of 120 mg/m² or less and did not induce significant neurological or auditory toxicity.
This guide will delve into a detailed comparison of the toxicity profiles of these two compounds across key organ systems, supported by available data and standardized experimental methodologies.
Chemical Structures
A fundamental understanding of the chemical structures of this compound and cisplatin is crucial for appreciating their mechanisms of action and differential toxicities.
Caption: Chemical structures of this compound and cisplatin.
Comparative Toxicity Data
The following tables summarize the key toxicological findings for this compound and cisplatin. It is important to note that direct head-to-head preclinical studies with quantitative data are limited in the publicly available literature. The data for this compound is primarily derived from its Phase I clinical trial, while the data for cisplatin is extensively documented across numerous preclinical and clinical studies.
Table 1: Comparative Nephrotoxicity
| Parameter | This compound | Cisplatin |
| Primary Effect | Not significantly nephrotoxic at doses ≤ 120 mg/m² in a Phase I trial. | A major dose-limiting toxicity, causing acute kidney injury (AKI) and chronic kidney disease.[3] |
| Mechanism | Not well-documented in available literature. | Accumulation in renal tubular epithelial cells, leading to DNA damage, oxidative stress, inflammation, and apoptosis.[4] |
| Key Biomarkers | Not specified in available data. | Increased serum creatinine and blood urea nitrogen (BUN).[5] Increased urinary kidney injury molecule-1 (KIM-1), clusterin, and cystatin C. |
Table 2: Comparative Ototoxicity
| Parameter | This compound | Cisplatin |
| Primary Effect | Did not induce significant auditory toxicity in a Phase I trial. | A common and often irreversible side effect, causing tinnitus and high-frequency hearing loss. |
| Mechanism | Not well-documented in available literature. | Damage to outer hair cells in the cochlea, mediated by oxidative stress and inflammation. |
| Assessment | Not specified in available data. | Auditory Brainstem Response (ABR) testing shows increased hearing thresholds. |
Table 3: Comparative Neurotoxicity
| Parameter | This compound | Cisplatin |
| Primary Effect | Did not induce significant neurological toxicity in a Phase I trial. | A common dose-limiting toxicity, primarily causing peripheral sensory neuropathy. |
| Mechanism | Not well-documented in available literature. | Damage to dorsal root ganglia neurons, leading to impaired nerve conduction. |
| Assessment | Not specified in available data. | Nerve Conduction Velocity (NCV) studies show reduced sensory nerve action potentials (SNAPs). |
Table 4: Comparative Myelosuppression
| Parameter | This compound | Cisplatin |
| Primary Effect | Dose-limiting toxicity, primarily leukopenia and neutropenia. | Occurs in 25-30% of patients, with a notable effect on erythrocyte production leading to anemia. |
| Mechanism | Not well-documented in available literature. | Genotoxic effects and oxidative stress on hematopoietic stem cells in the bone marrow. |
| Assessment | Not specified in available data. | Complete blood counts (CBC) show decreased white blood cell, red blood cell, and platelet counts. |
Experimental Protocols
Nephrotoxicity Assessment
Objective: To evaluate and compare the extent of kidney damage induced by this compound and cisplatin.
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
Experimental Workflow:
Caption: Experimental workflow for nephrotoxicity assessment.
Methodology:
-
Drug Administration: Animals are administered with equimolar doses of this compound or cisplatin via intraperitoneal (i.p.) or intravenous (i.v.) injection. A control group receives the vehicle.
-
Sample Collection: Blood samples are collected at baseline and at specified time points post-injection to measure serum creatinine and BUN levels. Urine is collected to measure novel biomarkers like KIM-1 and clusterin.
-
Histopathology: At the end of the study, animals are euthanized, and kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular damage, necrosis, and cast formation.
Ototoxicity Assessment
Objective: To determine the impact of this compound and cisplatin on auditory function.
Animal Model: Guinea pigs or rats are suitable models due to their cochlear anatomy and hearing range.
Experimental Workflow:
Caption: Experimental workflow for ototoxicity assessment.
Methodology:
-
Auditory Brainstem Response (ABR): ABR is a non-invasive method to assess hearing thresholds. Electrodes are placed on the scalp, and auditory stimuli (clicks or tone bursts) are presented. The electrical activity of the auditory pathway is recorded before and after drug administration.
-
Cochlear Histology: After the final ABR measurement, animals are euthanized, and the cochleae are dissected. The organ of Corti is examined to count the number of inner and outer hair cells to quantify the extent of damage.
Neurotoxicity Assessment
Objective: To evaluate the development of peripheral neuropathy following treatment with this compound and cisplatin.
Animal Model: Rats or mice are commonly used.
Experimental Workflow:
Caption: Experimental workflow for neurotoxicity assessment.
Methodology:
-
Nerve Conduction Velocity (NCV): NCV studies are performed on peripheral nerves (e.g., sciatic or tail nerve) to measure the speed of nerve impulse transmission. A decrease in velocity or amplitude of sensory nerve action potentials (SNAPs) indicates neuropathy.
-
Behavioral Testing: Tests such as the von Frey filament test can be used to assess changes in sensory perception, such as mechanical allodynia (pain in response to a non-painful stimulus).
-
Histopathology: Dorsal root ganglia and peripheral nerves are examined for signs of neuronal damage, demyelination, and axonal degeneration.
Myelosuppression Assessment
Objective: To quantify the suppressive effects of this compound and cisplatin on bone marrow function.
Animal Model: Mice are frequently used for these studies.
Experimental Workflow:
Caption: Experimental workflow for myelosuppression assessment.
Methodology:
-
Complete Blood Count (CBC): Blood samples are collected at baseline and at regular intervals after drug administration to monitor the levels of white blood cells (leukocytes), red blood cells (erythrocytes), and platelets. The nadir (lowest point) of blood cell counts is a key indicator of myelosuppression.
-
Bone Marrow Analysis: At the end of the study, bone marrow is flushed from the femurs and tibias. Cellularity is assessed, and colony-forming unit (CFU) assays are performed to determine the number of hematopoietic progenitor cells.
Signaling Pathways in Cisplatin-Induced Toxicity
The mechanisms underlying cisplatin-induced toxicities have been extensively studied and involve multiple signaling pathways. While the specific pathways for this compound are not well-defined in the available literature, understanding those of cisplatin provides a valuable framework for future comparative studies.
Cisplatin-Induced Nephrotoxicity Signaling Pathway
Cisplatin-induced kidney damage is a multifactorial process involving cellular uptake, DNA damage, oxidative stress, inflammation, and apoptosis.
Caption: Key signaling events in cisplatin-induced nephrotoxicity.
Cisplatin-Induced Ototoxicity Signaling Pathway
The ototoxic effects of cisplatin are primarily mediated by oxidative stress and subsequent apoptosis of cochlear hair cells.
Caption: Signaling cascade leading to cisplatin-induced ototoxicity.
Conclusion
The available evidence suggests that this compound may possess a more favorable toxicity profile compared to cisplatin, particularly concerning nephrotoxicity, ototoxicity, and neurotoxicity. The dose-limiting toxicity of this compound appears to be myelosuppression. However, a significant limitation in this comparison is the scarcity of direct, quantitative preclinical studies comparing the two drugs under the same experimental conditions.
For researchers and drug development professionals, this analysis highlights the potential of this compound as a less toxic alternative to cisplatin, warranting further investigation. Future preclinical studies should focus on direct head-to-head comparisons using standardized protocols to robustly quantify the differential toxicities. Elucidating the molecular mechanisms underlying this compound's reduced toxicity will also be crucial for the development of next-generation platinum-based anticancer agents with improved safety profiles.
References
- 1. Cisplatin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Biomarkers for Early Detection of Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin-induced Kidney Dysfunction and Perspectives on Improving Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Renal Function in Head and Neck Cancer Patients Treated with Cisplatin: Different Biomarkers and Acute Kidney Injury Classifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Platinum-Based Drugs with Paclitaxel: A Comparative Guide
A comprehensive analysis of the synergistic anti-tumor activity of platinum-based chemotherapy in combination with paclitaxel, using the well-established Carboplatin-Paclitaxel pairing as a model for validation.
This guide provides researchers, scientists, and drug development professionals with a framework for validating the synergistic effect of a platinum-based drug, exemplified by Carboplatin, with the widely used chemotherapeutic agent, Paclitaxel. Given the absence of specific data for "Zeniplatin," this document outlines the established methodologies and presents data from the extensive body of research on the Carboplatin-Paclitaxel combination. This serves as a practical template for the preclinical validation of novel platinum-based drug combinations.
In Vitro Assessment of Synergy
The initial validation of a synergistic interaction between a platinum-based drug and paclitaxel is typically performed using in vitro cell-based assays. These experiments are crucial for determining the dose-dependent effects of the individual drugs and their combination on cancer cell viability and for quantifying the nature of the drug interaction.
Experimental Protocol: Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of chemotherapeutic agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., OVCAR-3, A2780 for ovarian cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Carboplatin and Paclitaxel
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Carboplatin and Paclitaxel, both individually and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Incubation: Remove the culture medium and add the drug solutions to the respective wells. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Data Presentation: In Vitro Cytotoxicity
The results of the cell viability assays are typically presented in tables summarizing the half-maximal inhibitory concentration (IC50) values for each drug alone and in combination. The synergistic effect is quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug | IC50 (µM) | Combination (Carboplatin:Paclitaxel) | Combination IC50 (µM) | Combination Index (CI) | Reference |
| OVCAR-3 | Carboplatin | 25.0 | 100:1 | 5.0 (Carboplatin) / 0.05 (Paclitaxel) | < 1.0 | Fictional Data |
| Paclitaxel | 0.1 | |||||
| A2780 | Carboplatin | 15.0 | 100:1 | 3.0 (Carboplatin) / 0.03 (Paclitaxel) | < 1.0 | Fictional Data |
| Paclitaxel | 0.08 |
Note: The data presented in this table is illustrative and intended to represent typical findings in such an experiment.
In Vivo Validation of Synergistic Efficacy
Following promising in vitro results, the synergistic effect must be validated in a more complex biological system. In vivo studies using animal models, typically immunodeficient mice bearing human tumor xenografts, are the gold standard for preclinical efficacy testing.
Experimental Protocol: Ovarian Cancer Xenograft Model
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
Tumor Implantation:
-
Human ovarian cancer cells (e.g., A2780) are cultured and harvested.
-
Inject 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
Treatment Protocol:
-
Randomize mice into four groups: Vehicle control, Carboplatin alone, Paclitaxel alone, and Carboplatin + Paclitaxel combination.
-
Administer drugs via appropriate routes (e.g., intraperitoneal for Carboplatin, intravenous for Paclitaxel). A typical dosing schedule might be once a week for three weeks.[1]
-
Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Monitor animal body weight and overall health as indicators of toxicity.
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.
Data Presentation: In Vivo Tumor Growth Inhibition
The efficacy of the combination therapy is evaluated by comparing the tumor growth in the combination group to the single-agent and control groups. The primary endpoint is often tumor growth inhibition (TGI).
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | 1500 ± 250 | - | Fictional Data |
| Carboplatin (30 mg/kg) | 950 ± 180 | 36.7 | Fictional Data |
| Paclitaxel (10 mg/kg) | 800 ± 150 | 46.7 | Fictional Data |
| Carboplatin + Paclitaxel | 300 ± 90 | 80.0 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical outcomes of in vivo studies.
Elucidating the Mechanism of Synergy
Understanding the molecular basis of the synergistic interaction is crucial for rational drug development. For the Carboplatin-Paclitaxel combination, the primary mechanism of synergy involves the modulation of cell cycle progression and DNA damage repair pathways.
Signaling Pathway Analysis
Paclitaxel is known to cause cell cycle arrest in the G2/M phase by stabilizing microtubules.[2] Carboplatin, a platinum-based alkylating agent, induces cell death by forming DNA adducts, leading to DNA damage. The synergistic effect arises from Paclitaxel-induced G2/M arrest, which prevents cells from repairing the DNA damage caused by Carboplatin, thus enhancing apoptosis.[2][3]
Figure 1: Simplified signaling pathway of Carboplatin and Paclitaxel synergy.
Experimental Workflow Visualization
A clear and logical workflow is essential for the successful validation of a synergistic drug combination. The following diagram illustrates a typical experimental pipeline from in vitro screening to in vivo confirmation.
Figure 2: Experimental workflow for validating synergistic drug combinations.
Conclusion
The validation of a synergistic effect between a novel platinum-based drug and paclitaxel requires a systematic and multi-faceted approach. By following the outlined experimental protocols for in vitro and in vivo studies, researchers can generate robust data to support claims of synergy. The Carboplatin-Paclitaxel combination serves as an excellent model, with a well-documented mechanism of action that provides a clear biological rationale for the observed synergistic anti-tumor activity. This guide provides a foundational framework for the preclinical development of new and effective combination cancer therapies.
References
Navigating Platinum Drug Resistance: A Comparative Analysis of Zeniplatin and Other Platinum Analogs
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among platinum-based chemotherapeutics is paramount for designing effective sequential therapies and developing novel agents that can overcome treatment failure. This guide provides a comparative overview of the cross-resistance profiles of Zeniplatin and other widely used platinum drugs—cisplatin, carboplatin, and oxaliplatin—supported by available data and detailed experimental methodologies.
While extensive preclinical data on the cross-resistance of this compound remains limited in publicly accessible literature, clinical observations suggest a potential for activity in platinum-pretreated patients. A phase II trial of this compound in patients with advanced ovarian cancer previously treated with platinum-based therapy demonstrated modest activity in a clinically defined platinum-refractory population[1]. This finding hints at an incomplete cross-resistance profile, a crucial characteristic for a new-generation platinum agent. However, the development of this compound was discontinued due to renal toxicity observed in other trials, curtailing further investigation into its specific cross-resistance patterns[1].
In contrast, the cross-resistance profiles of cisplatin, carboplatin, and oxaliplatin have been more extensively characterized. Cisplatin and carboplatin often exhibit a high degree of cross-resistance, which is attributed to their similar mechanisms of action and the development of common resistance pathways in cancer cells. Oxaliplatin, with its distinct 1,2-diaminocyclohexane (DACH) ligand, has been shown to be active against some cisplatin-resistant cell lines, indicating a lack of complete cross-resistance.
This guide will delve into the established patterns of cross-resistance among the well-characterized platinum drugs to provide a framework for understanding the potential positioning of novel agents like this compound.
Comparative Cytotoxicity and Resistance Profiles
To quantitatively assess cross-resistance, the half-maximal inhibitory concentration (IC50) is a key metric. The resistance factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental, sensitive cell line. A higher RF indicates greater resistance. The following tables summarize hypothetical comparative cytotoxicity data based on typical findings in the literature for established platinum drugs. Direct comparative in vitro data for this compound is currently unavailable.
| Cell Line | Drug | IC50 (µM) - Parental Line | IC50 (µM) - Cisplatin-Resistant Subline | Resistance Factor (RF) |
| Ovarian Cancer (e.g., A2780) | Cisplatin | 1.5 | 15.0 | 10.0 |
| Carboplatin | 10.0 | 90.0 | 9.0 | |
| Oxaliplatin | 2.0 | 4.0 | 2.0 | |
| This compound | Data not available | Data not available | Data not available |
| Cell Line | Drug | IC50 (µM) - Parental Line | IC50 (µM) - Oxaliplatin-Resistant Subline | Resistance Factor (RF) |
| Colon Cancer (e.g., HCT116) | Oxaliplatin | 1.0 | 12.0 | 12.0 |
| Cisplatin | 2.5 | 5.5 | 2.2 | |
| Carboplatin | 15.0 | 35.0 | 2.3 | |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of drug cytotoxicity and cross-resistance relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Culture and Development of Resistant Cell Lines
-
Cell Lines and Culture Conditions: Human cancer cell lines (e.g., A2780 ovarian cancer, HCT116 colon cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Generation of Resistant Sublines: Platinum-resistant sublines are typically developed by continuous exposure of the parental cell line to stepwise increasing concentrations of a specific platinum drug (e.g., cisplatin or oxaliplatin). The drug concentration is gradually increased over several months until the cells can tolerate a concentration that is significantly higher than the initial IC50. The stability of the resistant phenotype is confirmed by culturing the cells in drug-free medium for several passages and re-evaluating the IC50.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the platinum drugs (this compound, cisplatin, carboplatin, oxaliplatin).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mechanisms of Platinum Drug Resistance
The development of resistance to platinum drugs is a multifactorial process involving various cellular and molecular alterations. Understanding these mechanisms is crucial for interpreting cross-resistance patterns.
Caption: Overview of platinum drug resistance mechanisms.
The diagram above illustrates the primary mechanisms contributing to platinum drug resistance. These include reduced drug accumulation due to decreased influx or increased efflux, enhanced intracellular detoxification by molecules like glutathione, improved DNA repair capacity, and evasion of apoptosis.
Experimental Workflow for Cross-Resistance Assessment
The logical flow of experiments to determine the cross-resistance profile of a new platinum agent like this compound is depicted below.
Caption: A stepwise workflow for in vitro cross-resistance evaluation.
This workflow outlines the critical steps from selecting a relevant cancer cell line to generating resistant sublines and performing comparative cytotoxicity assays to ultimately determine the cross-resistance profile of the test compound.
Conclusion
While the clinical journey of this compound was halted, the initial findings of its activity in platinum-refractory ovarian cancer underscore the potential for developing third-generation platinum analogs with distinct cross-resistance patterns. A comprehensive understanding of the mechanisms of resistance to existing platinum drugs is foundational for the rational design and evaluation of such novel agents. The methodologies and conceptual frameworks presented in this guide provide a robust starting point for researchers dedicated to overcoming the challenge of platinum drug resistance in cancer therapy. Further preclinical studies are warranted to fully elucidate the cross-resistance profile of this compound and other emerging platinum compounds.
References
Zeniplatin and the Challenge of Cisplatin-Resistant Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to cisplatin, a cornerstone of chemotherapy for numerous cancers, presents a significant clinical challenge. This guide provides a comparative overview of the efficacy of Zeniplatin in the context of cisplatin-resistant tumors. While direct, recent comparative studies on this compound are limited, this document synthesizes available data and contextualizes its potential role by examining the mechanisms of cisplatin resistance and the experimental frameworks used to evaluate next-generation platinum-based agents.
Understanding Cisplatin Resistance
Cisplatin exerts its anticancer effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell death.[1][2][3] However, cancer cells can develop resistance through a variety of mechanisms, broadly categorized as pre-target, on-target, and post-target resistance.[2]
Key Mechanisms of Cisplatin Resistance:
-
Reduced Intracellular Drug Accumulation: Decreased influx or increased efflux of the drug limits the amount of cisplatin that reaches its DNA target. This can be mediated by copper transporters like CTR1 (influx) and efflux pumps such as MRP2.
-
Intracellular Inactivation: Cisplatin can be neutralized by intracellular molecules like glutathione and metallothioneins, preventing it from binding to DNA.
-
Enhanced DNA Repair: Increased capacity of the cell to repair cisplatin-induced DNA adducts, primarily through the nucleotide excision repair (NER) pathway, allows the cell to survive the drug's effects.
-
Altered Apoptotic Pathways: Defects in the signaling pathways that trigger apoptosis (programmed cell death) in response to DNA damage can render cells resistant to cisplatin's cytotoxic effects. This can involve mutations in genes like p53.[4]
This compound: A Potential Alternative?
This compound (formerly CL 286 ,558) is a third-generation platinum analog that was investigated in Phase I and II clinical trials in the 1990s. While these trials were not specifically designed to evaluate its efficacy in cisplatin-resistant tumors, some patients had received prior platinum-based therapy. The primary dose-limiting toxicity was myelosuppression, with less nephrotoxicity and neurotoxicity compared to cisplatin.
Due to a lack of recent and direct preclinical or clinical data specifically comparing this compound's efficacy in well-defined cisplatin-resistant models, a direct quantitative comparison with other platinum agents in this context is not feasible based on available literature. However, the rationale for developing new platinum analogs like this compound was to overcome the limitations of cisplatin, including resistance and toxicity.
Evaluating Efficacy in Cisplatin-Resistant Models: Experimental Protocols
To assess the potential of a novel platinum agent to overcome cisplatin resistance, a series of in vitro experiments are typically conducted. The following table outlines a standard experimental workflow.
Table 1: Experimental Protocol for Assessing Platinum Drug Efficacy in Cisplatin-Resistant Cancer Cell Lines
| Step | Procedure | Purpose | Key Parameters Measured |
| 1. Cell Line Selection and Culture | Obtain and culture both a cisplatin-sensitive parental cancer cell line (e.g., A2780) and its cisplatin-resistant derivative (e.g., A2780cis). | To have a direct comparison between sensitive and resistant phenotypes. | Cell morphology, doubling time. |
| 2. Cytotoxicity Assay (MTT or SRB Assay) | Expose both cell lines to a range of concentrations of cisplatin and the experimental drug (e.g., this compound) for 48-72 hours. | To determine the concentration of the drug that inhibits cell growth by 50% (IC50). | IC50 values, dose-response curves. |
| 3. Clonogenic Survival Assay | Treat cells with the drugs for a shorter period (e.g., 24 hours), then re-plate a known number of cells and allow them to form colonies over 1-2 weeks. | To assess the long-term ability of single cells to proliferate and form colonies after drug treatment. | Plating efficiency, surviving fraction. |
| 4. DNA Adduct Formation Analysis (ICP-MS) | Treat cells with the platinum agents and isolate genomic DNA. Quantify the amount of platinum bound to the DNA. | To determine if the experimental drug forms DNA adducts more efficiently in resistant cells. | Platinum-DNA adduct levels. |
| 5. Apoptosis Assay (Annexin V/PI Staining) | Treat cells with the drugs and stain with Annexin V and Propidium Iodide, followed by flow cytometry analysis. | To quantify the extent of drug-induced apoptosis. | Percentage of apoptotic cells. |
| 6. Western Blot Analysis | Analyze the expression of key proteins involved in DNA repair (e.g., ERCC1), apoptosis (e.g., cleaved PARP, p53), and drug efflux (e.g., MRP2). | To investigate the molecular mechanisms by which the experimental drug may overcome resistance. | Protein expression levels. |
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of cisplatin and a "Next-Generation Platinum Agent" (NG-Pt) in a cisplatin-resistant ovarian cancer cell line model (A2780cis), based on the experimental protocols described above. This illustrates the type of data required for a comprehensive comparison.
Table 2: Hypothetical Comparative Efficacy in A2780cis Ovarian Cancer Cells
| Parameter | Cisplatin | Next-Generation Platinum Agent (NG-Pt) | Interpretation |
| IC50 (µM) | 25.0 | 8.5 | NG-Pt is more potent in the resistant cell line. |
| Resistance Factor (IC50 resistant / IC50 sensitive) | 10.0 | 3.0 | NG-Pt shows a lower degree of cross-resistance. |
| Relative DNA Adduct Formation | 1.0x | 2.5x | NG-Pt forms more DNA adducts in resistant cells, suggesting it may bypass efflux or inactivation mechanisms. |
| Apoptosis Induction (% of cells) | 15% | 45% | NG-Pt is a more potent inducer of apoptosis in resistant cells. |
Visualizing Cellular Pathways and Workflows
To better understand the complex processes involved, the following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Mechanisms of cisplatin resistance in tumor cells.
References
- 1. A diagnostic microdosing approach to investigate platinum sensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted Mechanisms of Cisplatin Resistance in Long-Term Treated Urothelial Carcinoma Cell Lines [mdpi.com]
- 3. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A diagnostic microdosing approach to investigate platinum sensitivity in non‐small cell lung cancer | Semantic Scholar [semanticscholar.org]
A Comparative Meta-Analysis of Zeniplatin and Other Platinum-Based Agents in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Zeniplatin, a third-generation platinum compound, and compares its performance with the established platinum-based chemotherapy agents, cisplatin and carboplatin. The analysis focuses on clinical efficacy, safety profiles, and mechanistic aspects based on available public data. It is important to note that the clinical development of this compound was discontinued due to observations of severe renal toxicity in some trials.
Executive Summary
This compound demonstrated modest antitumor activity in patients with advanced, platinum-refractory ovarian cancer. However, its clinical development was halted due to significant nephrotoxicity. In contrast, cisplatin and carboplatin remain mainstays in the treatment of various solid tumors, including ovarian cancer, with extensive clinical data supporting their efficacy and defining their distinct toxicity profiles. This guide presents a comparative overview of these agents to inform future research and development in platinum-based chemotherapy.
Comparative Clinical Data
The following tables summarize the key efficacy and safety data from clinical trials of this compound, cisplatin, and carboplatin. It is crucial to consider the differences in patient populations and treatment settings when interpreting these data. The this compound data is from a Phase II trial in a heavily pre-treated, platinum-refractory ovarian cancer population, whereas the cisplatin and carboplatin data are largely derived from larger Phase III trials in the first-line treatment of advanced ovarian cancer.
Table 1: Efficacy in Advanced Ovarian Cancer
| Drug | Trial Phase | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | II | Platinum-Refractory | 10% (2/20 patients)[1] | 0% | In responding patients: 11 months[2] | In responding patients: 81% at 12 months[2] |
| Cisplatin | III (vs. Carboplatin) | First-Line | 71.6%[3] | 24.7%[3] | Not statistically different from Carboplatin | Not statistically different from Carboplatin |
| Carboplatin | III (vs. Cisplatin) | First-Line | 57.3% | 26.8% | Not statistically different from Cisplatin | Not statistically different from Cisplatin |
| Carboplatin + Paclitaxel | III (GOG 158) | First-Line, Optimally Resected Stage III | Not Inferior to Cisplatin + Paclitaxel | - | 20.7 months | 57.4 months |
| Cisplatin + Paclitaxel | III (GOG 158) | First-Line, Optimally Resected Stage III | - | - | 19.4 months | 48.7 months |
Table 2: Comparative Toxicity Profiles
| Adverse Event | This compound (Phase I/II) | Cisplatin (Commonly Reported) | Carboplatin (Commonly Reported) |
| Nephrotoxicity | Dose-limiting, severe in some trials leading to discontinuation of development. At 145 mg/m², clearance decreased by a mean of 40% after 2 cycles. | High incidence and often dose-limiting. | Significantly less nephrotoxic than cisplatin. |
| Myelosuppression | Dose-limiting leukopenia and neutropenia. Thrombocytopenia was rare. | Moderate. | Dose-limiting, particularly thrombocytopenia. |
| Nausea and Vomiting | Prominent non-hematological side effect. | Severe, often requiring aggressive antiemetic therapy. | Milder than cisplatin. |
| Neurotoxicity | Not significant. | Common, particularly peripheral neuropathy. | Less frequent and less severe than cisplatin. |
| Ototoxicity | Not significant. | Can be significant and irreversible. | Less frequent and less severe than cisplatin. |
| Fever | Unexpected significant fever of unknown etiology observed. | Less common. | Less common. |
Experimental Protocols
This compound Phase II Trial (Advanced Ovarian Cancer)
-
Patient Population: Patients with advanced ovarian cancer previously treated with organoplatinum-based therapy.
-
Treatment Regimen: this compound administered as a salvage treatment. Specific dosing details from this particular abstract are not provided, but a related pharmacokinetic study used 120 mg/m² by rapid intravenous infusion over 90 minutes.
-
Response Evaluation: Not detailed in the abstract.
GOG 158: Cisplatin vs. Carboplatin in Combination with Paclitaxel (First-Line Advanced Ovarian Cancer)
-
Patient Population: Women with pathologically verified stage III epithelial ovarian cancer with optimal residual disease (largest residual tumor nodule ≤1 cm) after initial surgery.
-
Treatment Arms:
-
Arm 1 (Standard): Cisplatin (75 mg/m²) plus paclitaxel (135 mg/m² over 24 hours) administered every 3 weeks for six cycles.
-
Arm 2 (Investigational): Carboplatin (dosed to an area under the curve [AUC] of 7.5) plus paclitaxel (175 mg/m² over 3 hours) administered every 3 weeks for six cycles.
-
-
Response Evaluation: Efficacy was assessed by progression-free survival (PFS) and overall survival (OS). Toxicity was graded according to National Cancer Institute Common Toxicity Criteria.
Mechanism of Action and Signaling Pathways
Platinum-based drugs exert their cytotoxic effects primarily through the formation of covalent adducts with DNA, leading to inhibition of DNA replication and transcription, and ultimately inducing apoptosis.
This compound
As a platinum analog, this compound is presumed to share the general mechanism of action of other platinum compounds, which involves binding to DNA and forming intra- and interstrand cross-links. Its pharmacokinetic profile is reported to be similar to that of carboplatin.
Cisplatin and Carboplatin
Both cisplatin and carboplatin form platinum-DNA adducts. However, the kinetics of aquation (the process that activates the drug to bind to DNA) and the resulting adducts may differ, contributing to their different activity and toxicity profiles.
References
Zeniplatin vs. Novel Platinum Compounds: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a detailed comparison of Zeniplatin, an early-generation platinum-based anticancer agent, with a selection of novel platinum compounds that have undergone significant clinical investigation: Satraplatin, Picoplatin, and Lipoplatin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to inform future research and development in the field of platinum-based chemotherapy.
Introduction to Platinum-Based Anticancer Agents
Platinum compounds have been a cornerstone of cancer chemotherapy for decades, exerting their cytotoxic effects primarily through the formation of platinum-DNA adducts. These adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. While early compounds like cisplatin and carboplatin demonstrated significant efficacy, their clinical use is often limited by severe side effects and the development of drug resistance. This has spurred the development of next-generation platinum analogues designed to offer improved safety profiles, overcome resistance mechanisms, and provide more convenient administration routes.
This compound emerged as a new platinum complex analogous to carboplatin, showing promise in early clinical studies. However, the landscape of platinum-based therapies has evolved considerably. This guide benchmarks this compound against more recent innovations in the field, namely Satraplatin, the first orally administered platinum agent to undergo late-stage clinical trials; Picoplatin, designed to overcome platinum resistance; and Lipoplatin, a liposomal formulation of cisplatin aimed at reducing toxicity and enhancing tumor targeting.
Preclinical Cytotoxicity
The in vitro cytotoxic activity of platinum compounds is a key indicator of their potential anticancer efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Citation |
| This compound | Various | - | Data not readily available in recent literature | - |
| Satraplatin | Prostate Cancer | LNCaP, PC-3, Du-145 | 1.5 - 2.5 | [1] |
| Ovarian Cancer | Various | 1.7 (mean) | [2] | |
| Cervical Cancer | Various | 0.6 - 1.7 | [2] | |
| Hematological Malignancies | Various | Low to sub-micromolar | [3] | |
| Picoplatin | Small Cell Lung Cancer | DMS53, DMS114 (parental and resistant) | Data indicates retained activity in resistant lines | [4] |
| Lipoplatin (Nanoliposomal Cisplatin) | Breast Cancer | MDA-MB-231 | 5.74 ± 0.96 | |
| Lung Cancer | A549 | 6.25 ± 1.45 |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes. This compound's preclinical data is sparse in recent literature, reflecting its status as an older compound.
Clinical Efficacy and Safety
The clinical development of these platinum compounds has yielded a wealth of data on their efficacy and safety in various cancer types. The following tables summarize key findings from notable clinical trials.
This compound
| Trial Phase | Cancer Type(s) | Key Efficacy Results | Dose-Limiting Toxicities | Maximum Tolerated Dose | Citation |
| Phase I | Refractory Solid Malignancies (including malignant melanoma and renal cell cancer) | 2 partial responses | Leukopenia, Neutropenia | 145 mg/m² |
Satraplatin
| Trial Phase | Cancer Type | Key Efficacy Results | Key Toxicities | Citation |
| Phase III (SPARC trial) | Hormone-Refractory Prostate Cancer (HRPC) | Progression-Free Survival (PFS): 5.2 months (Satraplatin + Prednisone) vs. 2.5 months (Prednisone alone) (p=0.023) in an early trial. A larger trial showed a 33% reduction in risk of progression or death. | Myelosuppression, Gastrointestinal disorders | |
| Overall Survival (OS): No significant benefit observed in the larger SPARC trial. |
Picoplatin
| Trial Phase | Cancer Type | Key Efficacy Results | Key Toxicities | Citation |
| Phase II | Small Cell Lung Cancer (SCLC) (platinum-refractory/-resistant) | Objective Response Rate (ORR): 4% (Partial Response) | Thrombocytopenia, Neutropenia, Anemia | |
| Median PFS: 9.1 weeks | ||||
| Median OS: 26.9 weeks |
Lipoplatin
| Trial Phase | Cancer Type | Key Efficacy Results | Key Toxicities (Compared to Cisplatin) | Citation |
| Phase III | Non-Small Cell Lung Cancer (NSCLC) | Non-inferior efficacy to cisplatin in combination with paclitaxel. | Statistically significant reduction in nephrotoxicity, myelotoxicity, and neuropathy. | |
| Median Survival: 9 months (Lipoplatin arm) vs. 10 months (Cisplatin arm) | ||||
| Time to Progression: 6.5 months (Lipoplatin arm) vs. 6 months (Cisplatin arm) |
Experimental Protocols
Preclinical Cytotoxicity Assessment: MTT Assay
A standard method for evaluating the in vitro cytotoxicity of platinum compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a platinum compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the platinum compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, a solution of MTT is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent.
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined by plotting a dose-response curve.
Clinical Trial Protocol: Phase I Dose-Escalation Study in Advanced Solid Tumors
Objective: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of a novel platinum agent, and to evaluate its safety, tolerability, and pharmacokinetic profile.
Study Design:
-
Phase: I
-
Design: Open-label, single-arm, dose-escalation study.
-
Patient Population: Patients with histologically confirmed advanced or metastatic solid tumors who have failed standard therapies.
-
Dose Escalation: A classic "3+3" design is often employed. Cohorts of 3 patients receive escalating doses of the investigational drug. If no dose-limiting toxicities (DLTs) are observed, the next cohort receives a higher dose. If one patient experiences a DLT, the cohort is expanded to 6 patients. The MTD is defined as the dose level at which at least two out of six patients experience a DLT.
-
Treatment Cycles: The drug is administered over a defined cycle (e.g., once every 21 or 28 days).
-
Assessments:
-
Safety: Monitoring of adverse events (graded according to CTCAE), physical examinations, vital signs, and laboratory tests.
-
Pharmacokinetics: Blood samples are collected at specified time points to determine the drug's absorption, distribution, metabolism, and excretion.
-
Efficacy (preliminary): Tumor response is assessed using imaging studies (e.g., CT or MRI) according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Mechanism of Action and Signaling Pathways
The fundamental mechanism of action for platinum-based drugs involves the formation of covalent bonds with DNA, leading to the formation of DNA adducts. This damage triggers a cellular response known as the DNA Damage Response (DDR).
Caption: Generalized signaling pathway of platinum-based anticancer drugs.
Experimental and Logical Workflows
The development and evaluation of a novel platinum compound typically follow a structured workflow from preclinical studies to clinical trials.
Caption: A simplified workflow for the development of a novel platinum compound.
Conclusion
This comparative guide highlights the progression of platinum-based anticancer agents from early compounds like this compound to more recent, targeted, and reformulated drugs. While this compound showed initial promise, the field has advanced significantly, with novel compounds like Satraplatin, Picoplatin, and Lipoplatin offering distinct advantages in terms of oral bioavailability, overcoming resistance, and improved safety profiles, respectively. The presented data underscores the importance of continued research in this area to develop more effective and less toxic cancer therapies. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers and professionals in the ongoing development of innovative platinum-based treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Satraplatin: leading the new generation of oral platinum agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Satraplatin Demonstrates High Cytotoxic Activity Against Genetically Defined Lymphoid Malignancies | Anticancer Research [ar.iiarjournals.org]
- 4. Picoplatin overcomes resistance to cell toxicity in small-cell lung cancer cells previously treated with cisplatin and carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Zeniplatin Research: A Comparative Guide for Scientists
An in-depth analysis of the available research on the platinum-based anticancer agent Zeniplatin reveals a promising preclinical profile but highlights challenges in clinical translation due to toxicity. This guide provides a comprehensive comparison of this compound with its predecessors, Cisplatin and Carboplatin, focusing on reproducibility of findings, experimental protocols, and mechanisms of action to inform future research and drug development efforts.
Executive Summary
This compound, a third-generation platinum analog, demonstrated superior preclinical antitumor activity compared to Cisplatin and Carboplatin in murine leukemia models. However, its clinical development was halted due to unexpected and severe nephrotoxicity observed in Phase II trials. This guide synthesizes the publicly available data on this compound, offering a comparative analysis of its efficacy and toxicity profile against other platinum-based drugs. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven resource to assess the reproducibility of this compound's research findings and to inform the design of future platinum-based therapeutics.
Comparative Efficacy and Toxicity
This compound ([2,2-bis(aminomethyl)-1,3-propanediol-N-N'] [1,1-cyclobutanedicarboxylato] [(2-)0,0')] platinum) was designed to improve upon the therapeutic index of first and second-generation platinum compounds like Cisplatin and Carboplatin. Preclinical studies showed significant promise, but this did not translate into a safe and effective clinical profile.
Preclinical Antitumor Activity
Clinical Trial Findings
Phase I clinical trials established a maximum tolerated dose (MTD) for this compound.[1] However, subsequent Phase II trials in patients with advanced malignant melanoma and renal cancer revealed unexpected and serious nephrotoxicity, leading to the termination of these studies.[2] While some modest antitumor activity was observed in melanoma patients, the severe side effects outweighed the potential benefits.[2][3]
Table 1: Comparison of Clinical Toxicity Profiles
| Adverse Event | This compound | Cisplatin | Carboplatin |
| Dose-Limiting Toxicity | Leukopenia, Neutropenia[1] | Nephrotoxicity, Neurotoxicity, Ototoxicity | Myelosuppression (Thrombocytopenia) |
| Common Side Effects | Nausea, Vomiting | Severe Nausea and Vomiting, Nephrotoxicity | Nausea, Vomiting, Myelosuppression |
| Nephrotoxicity | Severe and unexpected in Phase II trials | High | Low |
| Neurotoxicity | Not significant in Phase I | High | Low |
| Myelosuppression | Present (Leukopenia, Neutropenia) | Mild to Moderate | High (Thrombocytopenia) |
Experimental Protocols
To aid in the reproducibility of this compound research, detailed methodologies for key experiments are crucial.
Synthesis of this compound
The synthesis of this compound is described in the Journal of Medicinal Chemistry, 1989, 32(8), 2015-2020. The general workflow involves the reaction of a platinum(II) salt with the bidentate ligand 2,2-bis(aminomethyl)-1,3-propanediol, followed by the addition of 1,1-cyclobutanedicarboxylic acid. For a detailed, step-by-step protocol, researchers are directed to the original publication.
Experimental Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
In Vivo Antitumor Activity Assay (Murine L1210 Leukemia Model)
The preclinical antitumor efficacy of this compound was evaluated in a murine model of L1210 leukemia. The general protocol involves the intraperitoneal implantation of L1210 leukemia cells into mice, followed by the administration of the test compounds (this compound, Cisplatin, Carboplatin) at various doses. The primary endpoint is typically the increase in lifespan (% ILS) of the treated mice compared to a control group.
Experimental Workflow: In Vivo Antitumor Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Water-soluble third generation antitumor platinum complexes, [2,2-bis (aminomethyl)-1,3-propanediol-N,N']-[1,1-cyclobutanedicarboxylato (2-)-O,O']platinum(II) and [1,1-cyclobutanedicarboxylato(2-)-O,O'] [tetrahydro-4H-pyran-4,4-dimethanamine-N,N']platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Zeniplatin: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for a substance named "Zeniplatin" was found. The following procedures are based on the assumption that "this compound" is a platinum-based antineoplastic (chemotherapy) drug, as suggested by the "-platin" suffix. These guidelines are for zinc and its common compounds. Always consult the specific Safety Data Sheet (SDS) for the exact chemical you are handling before proceeding with any disposal protocol.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel, the public, and the environment. As a presumed platinum-based chemotherapy agent, this compound is considered a hazardous drug and must be managed as hazardous pharmaceutical waste in accordance with federal, state, and local regulations. Antineoplastic drugs are cytotoxic chemicals that can be mutagens, teratogens, or carcinogens, and pose serious health risks if not handled properly.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle all this compound-containing waste with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-grade gloves. Change gloves every 30 to 60 minutes or immediately if they become contaminated, torn, or punctured.
-
Gown: A protective gown that is lint-free, non-permeable with a solid front, long sleeves, and tight-fitting cuffs is required.
-
Eye Protection: Use safety goggles or a face shield when there is a potential for splashing.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary for cleaning up spills or when there is a risk of aerosolization.
Ventilation: All handling and preparation of this compound should be performed in a chemical fume hood, a Class II Type B2 biological safety cabinet (BSC), or a glove box.
This compound Waste Classification and Segregation
Proper segregation of this compound waste is the first and most critical step in its disposal. Chemotherapy waste is broadly categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste. The distinction is based on the amount of residual drug remaining in the item.
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight. This includes empty vials, IV bags, tubing, syringes, and PPE used in preparation and administration that is not visibly contaminated.[1][2][3] | Yellow sharps or waste containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1] |
| Bulk Chemotherapy Waste | Items that contain more than 3% of the original drug by weight. This includes partially used vials, syringes, IV bags, and materials used to clean up spills. | Black RCRA hazardous waste containers labeled "Hazardous Waste". |
Step-by-Step Disposal Procedures
1. Trace Chemotherapy Waste Disposal:
-
Non-Sharps Waste: Place items such as gloves, gowns, absorbent pads, and empty IV bags into a designated yellow chemotherapy waste bag or container. These containers should be tear-resistant and clearly labeled.
-
Sharps Waste: All sharps, including needles, syringes, and broken vials, that are contaminated with trace amounts of this compound must be placed in a puncture-resistant yellow sharps container labeled "Chemo Sharps". Do not recap needles.
2. Bulk Chemotherapy Waste Disposal:
-
Collection: All bulk this compound waste, including unused or partially used vials and spill cleanup materials, must be collected in a designated black RCRA hazardous waste container.
-
Labeling: The black container must be clearly labeled with the words "Hazardous Waste" and identify the contents.
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area that is secure and well-ventilated.
3. Spill Management:
-
Small Spills (less than 5 ml): Should be cleaned immediately by personnel wearing appropriate PPE. Use absorbent pads to wipe up the liquid. The spill area should then be cleaned with a detergent solution followed by clean water. All cleanup materials must be disposed of as bulk chemotherapy waste in a black container.
-
Large Spills (greater than 5 ml): Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Final Disposal:
-
All this compound waste, whether trace or bulk, must ultimately be treated by incineration at a licensed hazardous waste facility.
-
Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the pickup and disposal of all this compound waste containers.
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound itself, as it is a waste product. The key procedure is the proper segregation and containment of the waste as described above. Chemical deactivation is generally not recommended as there is no single accepted method for all chemotherapy agents.
This compound Disposal Workflow
Caption: this compound Waste Disposal Workflow Diagram.
References
Essential Safety and Operational Guide for Handling Zeniplatin
This document provides comprehensive safety protocols and logistical information for the handling and disposal of Zeniplatin. Tailored for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.
This compound is a platinum-based antineoplastic agent, analogous to carboplatin, used in cancer chemotherapy.[1][2][3] Like other platinum-based compounds, it is a cytotoxic drug that functions by cross-linking DNA, which inhibits DNA repair and synthesis, leading to cancer cell death.[4][5] Due to its cytotoxic nature, stringent safety precautions are necessary to minimize exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Activity | Required PPE | Specifications |
| Preparation & Compounding | Double Gloves, Gown, Eye Protection, Respiratory Protection | Use chemotherapy-tested nitrile gloves. The outer glove should be worn over the gown cuff. Gowns should be disposable, lint-free, made of a low-permeability fabric with a solid front and long sleeves with tight-fitting cuffs. Use safety goggles or a face shield. A certified N95 or higher respirator is recommended, especially when there is a risk of aerosolization. |
| Administration | Double Gloves, Gown, Eye Protection | Similar to preparation, ensuring full coverage to prevent skin and eye contact. |
| Waste Disposal | Double Gloves, Gown | To be worn when handling contaminated waste materials. |
| Spill Cleanup | Double Gloves, Gown, Eye Protection, Respiratory Protection, Shoe Covers | Comprehensive protection is crucial. Utilize a chemotherapy spill kit containing all necessary items. |
Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing exposure risk. The following workflow outlines the key stages of handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
1. Preparation of this compound for In Vitro Studies
-
Objective: To safely prepare a stock solution of this compound for experimental use.
-
Materials: this compound powder, sterile solvent (e.g., DMSO, water for injection), certified Class II Biological Safety Cabinet (BSC), appropriate PPE, sterile labware.
-
Procedure:
-
Don all required PPE as specified in the table above.
-
Perform all manipulations within a certified Class II BSC to prevent aerosol exposure.
-
Carefully weigh the required amount of this compound powder.
-
Slowly add the solvent to the powder to avoid aerosolization.
-
Gently swirl the container to dissolve the compound completely.
-
Filter-sterilize the solution if required for the experiment.
-
Label the container clearly with the compound name, concentration, date, and a "Cytotoxic" hazard symbol.
-
Wipe down the exterior of the container and all surfaces within the BSC with a decontaminating solution.
-
Dispose of all contaminated materials in designated cytotoxic waste containers.
-
2. Spill Management Protocol
-
Objective: To safely contain and clean up a this compound spill.
-
Materials: Chemotherapy spill kit (containing absorbent pads, cleaning agents, waste disposal bags, and full PPE), warning signs.
-
Procedure:
-
Immediately alert others in the area and restrict access to the spill location.
-
Don the full set of PPE from the spill kit, including a respirator and shoe covers.
-
Contain the spill using absorbent pads from the kit.
-
If the spill involves a powder, carefully cover it with damp absorbent pads to prevent aerosolization.
-
Clean the area from the outer edge of the spill inward.
-
Use a designated cleaning agent (e.g., sodium hypochlorite solution followed by sodium thiosulfate) to decontaminate the surface.
-
Place all contaminated materials, including disposable PPE, into the provided cytotoxic waste bags.
-
Wash the affected area thoroughly with soap and water.
-
Document the spill and the cleanup procedure.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Caption: Disposal pathway for this compound-contaminated waste.
Disposal Guidelines:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant, and clearly labeled sharps container for cytotoxic waste.
-
Solid Waste: All non-sharp contaminated items, including gloves, gowns, labware, and cleaning materials, must be placed in thick, leak-proof, yellow plastic bags labeled as "Cytotoxic Waste."
-
Liquid Waste: Unused or expired this compound solutions should not be poured down the drain. They must be collected in a designated, sealed container and disposed of as cytotoxic chemical waste.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.
By adhering to these safety and logistical guidelines, researchers and laboratory professionals can handle this compound effectively while minimizing the risks associated with this potent cytotoxic compound.
References
- 1. Phase I clinical and pharmacokinetic study of this compound, a new platinum complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Pharmacokinetic evaluation of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platinum-based chemotherapy: What to know [medicalnewstoday.com]
- 5. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
